(3,5-Difluoro-4-methoxyphenyl)boronic acid
Description
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Properties
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRIEFCRGWHLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590198 | |
| Record name | (3,5-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208641-98-9 | |
| Record name | (3,5-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3,5-Difluoro-4-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications
(3,5-Difluoro-4-methoxyphenyl)boronic acid (CAS No. 208641-98-9) is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis.[1] Its strategic importance, particularly in the realms of medicinal chemistry and materials science, stems from the unique electronic properties conferred by its trifunctionalized phenyl ring. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a nuanced electronic profile that researchers can exploit to fine-tune the characteristics of larger, more complex molecules.
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, tailored for researchers, chemists, and professionals in drug development.
Physicochemical and Spectral Properties
The integration of fluorine atoms into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The properties of this compound make it an attractive reagent for introducing these benefits.
Core Physicochemical Data
A summary of the key physical and chemical properties is presented below. It is important to note that while some properties like molecular weight are definitive, others such as the melting point are not consistently reported across public domains, which is common for specialized reagents.
| Property | Value | Source(s) |
| CAS Number | 208641-98-9 | [1] |
| Molecular Formula | C₇H₇BF₂O₃ | [4] |
| Molecular Weight | 187.94 g/mol | [4] |
| Appearance | Typically a white to off-white powder or crystalline solid. | General knowledge |
| Melting Point | Not consistently reported in literature. Isomers such as (3,5-Difluoro-2-methoxyphenyl)boronic acid have a reported melting point of 200 °C.[5] | |
| Solubility | Generally soluble in organic solvents like methanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). | General knowledge |
Spectral Data Insights
While specific spectra are dependent on experimental conditions, the expected characteristics for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the methoxy (-OCH₃) protons, typically around 3.8-4.0 ppm. The aromatic region would display a signal corresponding to the two equivalent protons on the phenyl ring. The B(OH)₂ protons are often broad and may exchange with solvent, appearing over a wide chemical shift range.
-
¹³C NMR: The carbon NMR would show distinct signals for the methoxy carbon, the four unique aromatic carbons (including those bonded to fluorine, boron, and the methoxy group), with C-F and C-B coupling patterns providing structural confirmation.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, confirming the symmetric nature of the two fluorine atoms on the aromatic ring.
Synthesis and Purification
The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis. A plausible and efficient route for preparing this compound starts from 1-bromo-3,5-difluoro-4-methoxybenzene.
This process leverages a lithium-halogen exchange to create a highly reactive aryllithium species, which then acts as a nucleophile.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is based on established methods for synthesizing arylboronic acids from aryl bromides.[6] The choice of n-butyllithium is standard for lithium-halogen exchange. The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions of the highly reactive aryllithium intermediate. Triisopropyl borate is used as the boron source; its bulky isopropyl groups facilitate controlled reaction.
-
Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3,5-difluoro-4-methoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (approx. 1.1 equiv, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the newly formed aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by slowly adding 1N hydrochloric acid (HCl) and stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography to yield the final product.
Applications in Research & Development
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and organic electronic materials.[7]
The Role in Suzuki-Miyaura Coupling
The utility of this specific boronic acid lies in its ability to introduce the 3,5-difluoro-4-methoxyphenyl moiety into a target molecule. This is significant for several reasons:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.
-
Binding Affinity: Fluorine's high electronegativity can alter the acidity of nearby protons or engage in favorable electrostatic or hydrogen-bonding interactions with protein targets, potentially enhancing binding affinity.
-
Lipophilicity & Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species.
Representative Protocol: Suzuki-Miyaura Coupling
Causality: This protocol outlines a general procedure. The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is the core of the reaction.[8] A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid for the transmetalation step. The solvent system (e.g., dioxane/water or toluene/ethanol/water) is chosen to solubilize both the organic and inorganic reagents. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to ensure all oxygen is removed.
-
Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl product.
Safety, Handling, and Storage
Like most boronic acids and chemical reagents, this compound requires careful handling.
-
Hazards: This class of compounds is typically classified as causing skin irritation and serious eye irritation. Inhalation of dust may cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is often recommended to store under an inert atmosphere (nitrogen or argon) and refrigerated (2-8 °C). Boronic acids can be susceptible to dehydration to form boroxine anhydrides, so proper storage is key to maintaining reagent quality.
Conclusion
This compound is a high-value synthetic intermediate that provides a direct route for incorporating a strategically fluorinated and methoxylated phenyl ring into target molecules. Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, where it enables medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. A clear understanding of its properties, synthesis, and reaction protocols allows researchers to effectively leverage this powerful building block in the pursuit of novel therapeutics and advanced materials.
References
- 1. 3,5-Difluoro-4-methoxyphenylboronic Acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 3-Fluoro-4-methoxyphenylboronic acid = 95 149507-26-6 [sigmaaldrich.com]
- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 4. 208641-98-9 CAS MSDS (3,5-DIFLUORO-4-METHOXY-PHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (3,5-DIFLUORO-2-METHOXYPHENYL)BORONIC ACID, 97 CAS#: 737000-76-9 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. rose-hulman.edu [rose-hulman.edu]
An In-depth Technical Guide to (3,5-Difluoro-4-methoxyphenyl)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Difluoro-4-methoxyphenyl)boronic acid, a fluorinated arylboronic acid, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its strategic substitution pattern, featuring two fluorine atoms meta to the boronic acid group and a methoxy group in the para position, imparts unique electronic properties and steric influences that are highly advantageous in the design of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, structure, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.
Table of Core Properties
| Property | Value | Reference |
| CAS Number | 208641-98-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₇BF₂O₃ | [2][3] |
| Molecular Weight | 187.94 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | COC1=C(F)C=C(B(O)O)C=C1F | [2] |
Structural Elucidation and Spectroscopic Profile
The chemical structure of this compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], two fluorine atoms at positions 3 and 5, and a methoxy group at position 4.
Diagram of the Molecular Structure
Caption: Chemical structure of this compound.
Spectroscopic Data
A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and quality control of this compound.
| Technique | Key Peaks/Data |
| ¹H NMR | Signals for aromatic protons appear as doublets due to coupling with fluorine atoms (δ 6.8–7.2 ppm). The methoxy group resonates as a singlet near δ 3.8 ppm.[6] |
| ¹³C NMR | Carbons adjacent to fluorine atoms show splitting (e.g., C-3 and C-5 at ~160 ppm due to deshielding). The boronic acid carbon (C-1) appears near δ 130 ppm.[6] |
| ¹⁹F NMR | Two distinct fluorine signals at ~-110 ppm (C-3) and ~-115 ppm (C-5).[6] |
| Infrared (IR) Spectroscopy | B-O stretching vibrations at ~1340 cm⁻¹. A broad peak for the O-H of the boronic acid is observed at ~3200 cm⁻¹.[6] |
| Mass Spectrometry | ESI-MS shows a molecular ion peak at m/z 187.94 (M⁺).[6] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is typically achieved through a lithiation-borylation sequence starting from a readily available halogenated precursor. The following protocol is adapted from established methods for the synthesis of analogous fluorinated arylboronic acids.[7][8][9]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
-
Step 1: Lithiation
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-bromo-3,5-difluoro-4-methoxybenzene and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours to ensure complete formation of the aryllithium intermediate. The causality behind this low-temperature condition is to prevent unwanted side reactions and ensure regioselective lithium-halogen exchange.
-
-
Step 2: Borylation
-
To the cold aryllithium solution, slowly add triisopropyl borate, again ensuring the temperature remains below -70 °C. The use of a borate ester as the boron source is a standard and efficient method for converting organolithium or Grignard reagents into boronic acids.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. This extended stirring ensures the completion of the borylation reaction.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1N hydrochloric acid (HCl) until the solution is acidic (pH 5-6). This acidic work-up hydrolyzes the boronate ester to the desired boronic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by rinsing with n-hexane at room temperature to yield this compound as a white to off-white solid. The reported yield for a similar synthesis is in the range of 70-78%.[7]
-
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of modern C-C bond formation.[10] The electronic nature of the substituents significantly influences its reactivity. The two electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, facilitating transmetalation, a key step in the catalytic cycle. Conversely, the electron-donating methoxy group can modulate the overall electron density of the aromatic ring.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide, such as 4-bromoanisole.[11][12]
-
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of dioxane and water)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS. The choice of a phosphine ligand-based palladium catalyst is critical for achieving high yields and minimizing side reactions, particularly with electron-deficient boronic acids.[13]
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired biaryl product.
-
Applications in Drug Discovery: A Field-Proven Perspective
The unique structural features of this compound make it an attractive building block for the synthesis of biologically active molecules. The difluoro-methoxy phenyl motif can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a drug candidate.
Conclusion
This compound is a valuable and versatile reagent for researchers and scientists in the field of drug development. Its well-defined structure, accessible synthesis, and predictable reactivity in key cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures. The strategic incorporation of fluorine and methoxy substituents provides a powerful means to fine-tune the properties of lead compounds, ultimately accelerating the discovery of new and effective medicines.
References
- 1. 208641-98-9|this compound|BLD Pharm [bldpharm.com]
- 2. 3,5-Difluoro-4-methoxyphenylboronic acid 96% | CAS: 208641-98-9 | AChemBlock [achemblock.com]
- 3. 3,5-Difluoro-4-methoxyphenylboronic acid , 98% , 208641-98-9 - CookeChem [cookechem.com]
- 4. 3,5-Difluoro-4-methoxyphenylboronic Acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. This compound | 208641-98-9 [sigmaaldrich.com]
- 6. This compound | 208641-98-9 | Benchchem [benchchem.com]
- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (3,5-Difluoro-4-methoxyphenyl)boronic acid: A Technical Guide
Introduction: The Analytical Imperative for Substituted Arylboronic Acids
(3,5-Difluoro-4-methoxyphenyl)boronic acid (CAS No. 208641-98-9) is a specialized building block in modern organic synthesis and medicinal chemistry.[1][2][3][4][5] Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the unique electronic properties conferred by its substituents: the electron-withdrawing fluorine atoms and the electron-donating methoxy group. These features modulate the reactivity and stability of the boronic acid, making precise structural confirmation and purity assessment paramount for reproducible and successful downstream applications.
This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the rigorous characterization of this molecule. We will move beyond mere data presentation to explain the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the practical insights needed for confident analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structure elucidation of this compound in solution. A multi-nuclear approach is essential, leveraging ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to probe the molecule's complete atomic framework.
Expertise & Rationale: A Multi-Nuclear Approach
-
¹H NMR provides a map of the proton environment, confirming the presence of the aromatic and methoxy protons and revealing their electronic environment through chemical shift and coupling.
-
¹³C NMR details the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the fluorine and methoxy substituents.
-
¹⁹F NMR is a highly sensitive technique used to directly observe the fluorine atoms.[6][7] Its wide chemical shift range and sensitivity to the local electronic environment make it an excellent tool for confirming fluorination patterns on an aromatic ring.[8][9]
-
¹¹B NMR directly probes the boron atom, providing definitive information about its coordination state (trigonal sp² in the acid vs. tetrahedral sp³ in a boronate ester or complex) and confirming the integrity of the boronic acid moiety.[10]
Predicted NMR Spectroscopic Data
While a publicly available, peer-reviewed spectrum for this specific molecule is not available, we can predict the expected chemical shifts and coupling constants based on established principles and data from analogous compounds. These predictions provide a robust benchmark for experimental verification.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.1 - 8.3 | Broad Singlet | 2H | B(OH )₂ | Boronic acid protons are acidic and exchangeable, typically appearing as a broad signal. |
| ~7.2 - 7.4 | Doublet | 2H | Ar-H | The two aromatic protons are chemically equivalent. Their signal is split into a doublet by coupling to the two adjacent ¹⁹F nuclei. |
| ~3.9 - 4.0 | Singlet | 3H | OCH ₃ | The methoxy protons are isolated and appear as a sharp singlet. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~150 - 155 (dd) | C -F | Carbon directly bonded to fluorine exhibits a large ¹JCF coupling, appearing as a doublet. Further splitting (²JCF) from the other fluorine results in a doublet of doublets. |
| ~138 - 142 (t) | C -OCH₃ | The methoxy-bearing carbon is deshielded. Its signal is split into a triplet by coupling to the two meta ¹⁹F nuclei. |
| ~110 - 115 (d) | C -H | Aromatic CH carbon. Signal is split into a doublet by coupling to the ortho ¹⁹F nucleus. |
| ~125 - 135 | C -B | The ipso-carbon attached to boron is often difficult to observe due to quadrupolar broadening from the ¹¹B nucleus. |
| ~60 - 62 | OC H₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Table 3: Predicted ¹⁹F & ¹¹B NMR Data (DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|
| ¹⁹F | ~ -120 to -140 | Doublet | The two fluorine atoms are equivalent. The signal is split into a doublet by coupling to the ortho aromatic proton.[11] |
| ¹¹B | ~ +28 to +32 | Broad Singlet | This chemical shift range is characteristic of a tri-coordinate (sp²) arylboronic acid.[10] The signal is broad due to the quadrupolar nature of the ¹¹B nucleus. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Add ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve the polar boronic acid and minimize proton exchange of the B(OH)₂ group).
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Transfer the solution into a 5 mm NMR tube. For ¹¹B NMR, a quartz NMR tube is ideal to avoid background signals from borosilicate glass.[10]
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the respective probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a standard pulse program. A spectral width of ~16 ppm is sufficient.
-
¹³C NMR: Use a proton-decoupled pulse program. A spectral width of ~220 ppm is standard. An adequate number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Use a proton-decoupled pulse program with a spectral width of ~250 ppm, centered appropriately for aromatic fluorines.
-
¹¹B NMR: Acquire using a specific boron probe or a broadband probe. Use a spectral width of ~200 ppm. Apply a line broadening (LB) of 10-50 Hz during processing to improve the signal-to-noise ratio of the characteristically broad signal.[10] Reference the spectrum to an external standard of BF₃•OEt₂ (δ = 0 ppm).
-
Visualization: NMR Workflow
References
- 1. 3,5-Difluoro-4-methoxyphenylboronic acid 96% | CAS: 208641-98-9 | AChemBlock [achemblock.com]
- 2. scbt.com [scbt.com]
- 3. 3,5-Difluoro-4-methoxyphenylboronic acid , 98% , 208641-98-9 - CookeChem [cookechem.com]
- 4. 3,5-Difluoro-4-methoxyphenylboronic Acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. This compound | 208641-98-9 [sigmaaldrich.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. azom.com [azom.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Electron-Withdrawing Effects in Difluorinated Phenylboronic Acids
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] When combined with the versatile phenylboronic acid motif, difluorination creates a class of reagents with uniquely tuned reactivity and acidity. This guide provides an in-depth analysis of the electron-withdrawing effects in difluorinated phenylboronic acids, designed for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing their enhanced acidity, altered reactivity in cross-coupling reactions, and their impactful applications as covalent modifiers in drug discovery. This document synthesizes field-proven insights with detailed experimental protocols to provide a comprehensive resource for leveraging these powerful building blocks.
The Convergence of Fluorine and Boron in Modern Chemistry
The Phenylboronic Acid Motif: A Versatile Building Block
Phenylboronic acids are organoboron compounds characterized by a phenyl ring attached to a B(OH)₂ group. The boron atom, with its vacant p-orbital, is sp² hybridized, rendering the molecule trigonal planar.[4][5] This electron deficiency makes boronic acids mild Lewis acids and highly versatile intermediates in organic synthesis.[5][6] Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2][7][8] Beyond synthesis, the ability of the boronic acid moiety to form reversible covalent bonds with diols, including serines and threonines in proteins, has positioned them as critical pharmacophores in drug design.[9][10]
Fluorine in Medicinal Chemistry: A Tool for Molecular Engineering
The introduction of fluorine into drug candidates can dramatically improve their pharmacological profile.[1][3] The strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, alter molecular conformation, and block sites of metabolic oxidation.[1][3] These modifications often lead to enhanced target binding, increased metabolic stability, and improved membrane permeability, translating to better efficacy and pharmacokinetic properties.[1][2][3][11]
The Core Principle: Potentiating Acidity and Reactivity via Difluorination
The introduction of two strongly electron-withdrawing fluorine atoms onto the phenyl ring significantly perturbs the electronic properties of the boronic acid. This effect is central to the unique utility of these reagents.
Modulating Acidity: A Quantitative Look at pKa
The Lewis acidity of the boron center is paramount to its function. The primary effect of difluorination is a marked increase in the Brønsted acidity of the boronic acid, reflected in a lower pKa value. The inductive effect of the two fluorine atoms withdraws electron density from the aromatic ring, which in turn makes the boron atom more electron-deficient.[12][13][14] This enhanced electrophilicity facilitates the addition of a hydroxide ion to form the more stable anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[5] A more stable conjugate base corresponds to a stronger acid and thus a lower pKa.
This principle is clearly illustrated by comparing the pKa values of phenylboronic acid with its fluorinated analogs. The effect is position-dependent, with meta-substitution providing a strong inductive effect.[12]
Table 1: Comparison of pKa Values for Phenylboronic Acid and Its Fluorinated Derivatives
| Compound | Substitution Pattern | Typical pKa |
| Phenylboronic Acid | Unsubstituted | ~8.8 |
| 3-Fluorophenylboronic Acid | Mono-meta-fluoro | ~8.0 |
| 3,5-Difluorophenylboronic Acid | Di-meta-fluoro | ~7.2 |
Note: pKa values are approximate and can vary with solvent and experimental conditions. Data compiled from principles described in cited literature.[12][15][16][17]
dot
Caption: Inductive withdrawal by fluorine atoms increases boron's electrophilicity.
Implications for Covalent Drug Design
The lower pKa of difluorinated phenylboronic acids is highly advantageous in drug discovery. Boronic acids form covalent adducts with nucleophilic residues like serine and threonine.[9][10] For this interaction to occur efficiently at physiological pH (~7.4), a significant portion of the boronic acid must exist in the activated, tetrahedral boronate state. Because the pKa of 3,5-difluorophenylboronic acid is close to physiological pH, the equilibrium is shifted towards the reactive boronate, enhancing its potential as a covalent "warhead" for targeted inhibitors.[4] This strategy has been successfully employed in the design of inhibitors for enzymes such as proteasomes and β-lactamases.[4][9]
Impact on Suzuki-Miyaura Cross-Coupling Reactions
While highly useful, electron-deficient boronic acids like difluorinated derivatives can present challenges in Suzuki-Miyaura couplings. The transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center, is often slower for electron-deficient systems.[18] Furthermore, these activated boronic acids are more susceptible to protodeboronation, a side reaction that cleaves the C-B bond.[19]
However, these challenges can be overcome with careful reaction optimization. The choice of base, ligand, and solvent system is critical. For instance, using a weaker base can sometimes mitigate protodeboronation while still being sufficient to form the necessary boronate for transmetalation. The enhanced Lewis acidity can also be leveraged, as more electron-deficient boronic acids have been shown to react faster in certain nickel-catalyzed couplings where the boronic acid may act as a Lewis acid activator.[20]
Synthesis and Methodologies
Common Synthetic Routes
Difluorinated phenylboronic acids are typically synthesized from the corresponding dihalobenzene precursor. The most common laboratory-scale method involves a Grignard or organolithium intermediate, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.
dot
Caption: Key steps for synthesizing 3,5-difluorophenylboronic acid.
Detailed Experimental Protocol: Synthesis of 3,5-Difluorophenylboronic Acid
This protocol is adapted from established chemical synthesis procedures.[21] It is intended for qualified chemists in a controlled laboratory setting.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
10% Hydrochloric acid (HCl)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Grignard Reagent Formation:
-
Under an inert nitrogen atmosphere, add magnesium turnings (1.1 eq) to a dry, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate, gentle heating or a crystal of iodine may be used.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at 40°C for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the reaction mixture in an ice bath to 0°C.
-
Prepare a solution of trimethyl borate (1.1 eq) in anhydrous THF.
-
Slowly add the trimethyl borate solution to the Grignard reagent dropwise, maintaining the temperature below 10°C.
-
-
Hydrolysis and Workup:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture again in an ice bath and slowly quench the reaction by adding 10% HCl solution dropwise until the mixture is acidic (test with pH paper).
-
Stir the biphasic mixture at room temperature for 30 minutes.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with hexane (or another suitable organic solvent like ethyl acetate).
-
Combine all organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 3,5-difluorophenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixed solvent system) or by column chromatography if necessary. The product is typically a white to off-white solid.[21]
-
Applications in Drug Discovery
The unique properties of difluorinated phenylboronic acids make them valuable in several areas of drug discovery.
-
Covalent Inhibitors: As discussed, their lowered pKa makes them ideal candidates for designing reversible covalent inhibitors that are highly active at physiological pH.[6][9][22] This is particularly relevant for targeting serine hydrolases and proteases.
-
Scaffold Construction: They serve as essential building blocks in Suzuki-Miyaura reactions to construct complex biaryl structures found in many pharmaceuticals.[11][23][24] The difluoro substitution pattern can enhance binding affinity through favorable interactions with the target protein and improve pharmacokinetic properties.[8][11]
-
PET Imaging: The fluorination of aryl boronic acids and esters is a key strategy for producing ¹⁸F-labeled arenes, which are used as tracers in Positron Emission Tomography (PET) imaging to study drug distribution and target engagement in vivo.[1]
dot
Caption: Lower pKa favors the activated boronate for covalent bond formation.
Conclusion
Difluorinated phenylboronic acids represent a powerful class of reagents at the intersection of organoboron chemistry and fluorine chemistry. The strong electron-withdrawing effects of the two fluorine atoms significantly lower the pKa of the boronic acid moiety, enhancing its reactivity as a nucleophilic partner in covalent interactions at physiological pH. While this same property can introduce challenges in synthetic applications like Suzuki-Miyaura couplings, these are readily managed through rational protocol design. For drug development professionals, understanding and applying the principles outlined in this guide can unlock new opportunities for designing potent, selective, and metabolically robust therapeutic agents.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Boron Suzuki Coupling | Borates Today [borates.today]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3,5-Difluorophenylboronic acid | 156545-07-2 [chemicalbook.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Page loading... [guidechem.com]
A Guide to the Stability and Storage of (3,5-Difluoro-4-methoxyphenyl)boronic acid
Introduction: The Role of (3,5-Difluoro-4-methoxyphenyl)boronic acid in Modern Synthesis
This compound (CAS No: 208641-98-9) is a specialized arylboronic acid that serves as a critical building block in medicinal chemistry and organic synthesis.[1][2] Its unique electronic properties, imparted by two electron-withdrawing fluorine atoms and an electron-donating methoxy group, make it an invaluable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures found in many pharmaceutical agents and advanced materials.[3][4]
However, like many boronic acids, its utility is intrinsically linked to its chemical integrity. Boronic acids are known to be susceptible to various degradation pathways that can compromise experimental outcomes by reducing yield, complicating purification, and introducing impurities.[5][6] This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines its primary degradation mechanisms, and establishes rigorous, field-proven protocols for its storage and handling to ensure its viability for research and drug development applications.
Section 1: Understanding the Inherent Chemical Stability
The stability of an arylboronic acid is not absolute; it is a function of its molecular structure and its immediate environment. The phenyl ring of the title compound is substituted with two fluorine atoms meta to the boronic acid group and a methoxy group in the para position. This substitution pattern creates a nuanced electronic landscape that influences the susceptibility of the carbon-boron bond to cleavage.
-
Electron-Withdrawing Effects : The fluorine atoms increase the electrophilicity of the boron atom, which can influence its reactivity and interactions.
-
Lewis Acidity : Boronic acids are mild Lewis acids, capable of forming complexes with Lewis bases. This property is fundamental to their reactivity but also plays a role in certain degradation pathways.[7]
The key to preserving this compound lies in understanding and mitigating the chemical reactions that lead to its decomposition.
Section 2: Primary Degradation Pathways for Arylboronic Acids
There are three principal mechanisms through which this compound can degrade. An understanding of these pathways is essential for designing effective storage and handling strategies.
Protodeboronation
This is a common decomposition route for arylboronic acids where the carbon-boron bond is cleaved by a proton source (like water) and replaced by a carbon-hydrogen bond.[5][8] The reaction proceeds as follows:
Ar–B(OH)₂ + H₂O → ArH + B(OH)₃
The rate of protodeboronation is highly dependent on pH and is often accelerated under either acidic or basic conditions.[9] For researchers, this means that exposure to atmospheric moisture or the use of protic solvents without proper precautions can lead to the formation of 1,3-difluoro-2-methoxybenzene as a significant impurity, reducing the effective concentration of the desired reagent.
Oxidation
Arylboronic acids are susceptible to oxidation, which converts the boronic acid into a phenol.[5] This process can be mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[10][11] The oxidative instability can be particularly problematic in biological applications where the environment may be oxygen-rich.[5] The formation of 3,5-Difluoro-4-methoxyphenol not only consumes the starting material but also introduces a potentially reactive impurity that can complicate subsequent synthetic steps and purification.
Anhydride (Boroxine) Formation
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo reversible dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[5]
3 Ar–B(OH)₂ ⇌ (ArBO)₃ + 3 H₂O
While this process is often reversible upon exposure to water (e.g., during reaction workup), the formation of boroxine alters the molecular weight and can lead to inaccuracies in stoichiometry if the material is weighed and used directly without accounting for the change.[5] This is less a form of irreversible degradation and more a transformation that must be managed for quantitative accuracy.
Section 3: Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier safety data sheets and established best practices for handling air- and moisture-sensitive reagents.[12][13][14]
Data Summary: Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the kinetic rate of all degradation pathways (protodeboronation, oxidation).[14][15] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, preventing oxidation and protodeboronation.[12] |
| Container | Tightly Sealed, Opaque Vial | Prevents ingress of moisture and air. Opaque container protects against potential light-catalyzed degradation.[13][16] |
| Incompatibilities | Avoid Strong Oxidizing Agents, Strong Bases | Strong oxidizers will directly degrade the compound. Strong bases can accelerate protodeboronation.[9][13] |
Experimental Protocol: Long-Term Storage
This protocol ensures the maximum shelf-life for the solid compound.
-
Receipt and Inspection: Upon receipt, inspect the container seal for integrity. If the seal is compromised, the stability of the material should be considered questionable.
-
Inert Environment: If the compound needs to be aliquoted, perform the operation within a glovebox or glove bag under a positive pressure of argon or nitrogen.
-
Primary Container: Use a clean, dry glass vial with a PTFE-lined cap.
-
Sealing: After aliquoting, flush the vial headspace with inert gas for 30-60 seconds before tightly securing the cap.
-
Secondary Seal: For long-term storage, wrap the cap and neck of the vial with Parafilm® or a similar laboratory film to provide an additional barrier against moisture and air ingress.
-
Labeling: Clearly label the vial with the compound name, CAS number, date received/aliquoted, and storage conditions.
-
Refrigeration: Place the sealed vial inside a labeled, secondary container (e.g., a small box or sealed bag with desiccant) and store in a refrigerator at 2–8 °C.
Experimental Protocol: Handling for Experimental Use
This workflow is designed to maintain the compound's integrity during routine laboratory use.
-
Equilibration: Before opening, remove the container from the refrigerator and allow it to warm to ambient laboratory temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.
-
Inert Gas Flow: When ready to weigh, open the container under a gentle positive flow of inert gas (argon or nitrogen). This can be achieved by inserting a needle connected to an inert gas line into the container's septum or by working under a gas blanket in a fume hood.
-
Weighing: Quickly weigh the desired amount of the boronic acid into a clean, dry vessel. Minimize the time the primary container is open.
-
Resealing: Immediately after weighing, flush the headspace of the primary container with inert gas again, reseal it tightly, wrap with Parafilm®, and return it to refrigerated storage.
-
Solution Preparation: Dissolve the weighed compound in a high-quality anhydrous solvent appropriate for the subsequent reaction. If the reaction is not being run immediately, store the solution under an inert atmosphere and protect it from light. For maximum reproducibility, solutions of boronic acids should be prepared fresh before use.
Conclusion
This compound is a powerful tool for chemical synthesis, but its efficacy is contingent upon its purity. By understanding the primary degradation mechanisms of protodeboronation, oxidation, and boroxine formation, researchers can implement robust storage and handling procedures. Adherence to the protocols outlined in this guide—specifically, storage at 2–8 °C under an inert, dry atmosphere and careful handling to minimize exposure to air and moisture—will ensure the long-term stability and reliability of this critical reagent, leading to more reproducible and successful experimental outcomes.
References
- 1. 3,5-Difluoro-4-methoxyphenylboronic acid 96% | CAS: 208641-98-9 | AChemBlock [achemblock.com]
- 2. This compound | 208641-98-9 [sigmaaldrich.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. sds.strem.com [sds.strem.com]
Safety and handling of (3,5-Difluoro-4-methoxyphenyl)boronic acid
An In-Depth Technical Guide to the Safe Handling and Application of (3,5-Difluoro-4-methoxyphenyl)boronic acid
Introduction
This compound is a specialized arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique electronic properties, imparted by the fluorine and methoxy substituents, make it a valuable reagent in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses related to this compound. Moving beyond a simple recitation of safety data, this document elucidates the scientific rationale behind each recommendation, fostering a culture of safety through expert-driven knowledge.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. This compound is a solid material whose stability is influenced by environmental conditions.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | 3,5-Difluoro-4-methoxybenzeneboronic acid | [1][3] |
| CAS Number | 208641-98-9 | [1][2][4] |
| Molecular Formula | C₇H₇BF₂O₃ | [2] |
| Molecular Weight | 187.94 g/mol | [2][3] |
| Physical Form | White to Yellow Solid / Powder | [2] |
| Melting Point | 206-211 °C (literature for similar compound) | [5] |
Expert Insights on Stability and Storage:
Arylboronic acids can undergo reversible self-condensation upon heating or under dehydrating conditions to form cyclic anhydrides known as boroxines. While this process is often reversible upon exposure to water, the formation of boroxines can complicate reaction stoichiometry and yield. Therefore, storage in a cool, dry environment is crucial.
-
Causality: The presence of water can hydrolyze the B-O-B bonds of the boroxine, regenerating the parent boronic acid. Storing the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is best practice to maintain its purity and reactivity. Refrigeration is recommended to minimize thermal degradation.[2][6][7]
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Warning |
| Hazard Class | Skin Irritation (Category 2) Serious Eye Irritation (Category 2/2A) Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H302: Harmful if swallowed |
(Data synthesized from multiple sources for the target compound and close structural analogs).[2][7][8][9][10][11]
Mechanistic Insight into Hazards:
The hazards associated with phenylboronic acids are rooted in their chemical nature. As Lewis acids, the boron center can interact with biological nucleophiles, such as amino and hydroxyl groups found in proteins and other biomolecules. This interaction can disrupt normal cellular function, leading to the observed irritation of the skin, eyes, and respiratory tract. It is a prudent assumption that the toxicological properties of this specific reagent have not been exhaustively studied, which necessitates handling it with a high degree of caution at all times.[6]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, combining engineering controls and appropriate PPE, is essential to minimize exposure.
Engineering Controls:
-
Ventilation: All manipulations of this compound, especially handling of the solid powder, must be performed in a properly functioning chemical fume hood to prevent inhalation of dust particles.[6][7][12]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[6][7]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.[5][13]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and replaced immediately if contaminated or damaged. Use proper glove removal technique to avoid skin contact.[13]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing.
-
-
Respiratory Protection: For operations that may generate significant dust and where fume hood use is not feasible, a NIOSH-approved N95 (or better) particulate respirator is recommended.[1][5]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | 208641-98-9 [sigmaaldrich.com]
- 3. 208641-98-9 CAS MSDS (3,5-DIFLUORO-4-METHOXY-PHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3,5-DIFLUORO-4-METHOXY-PHENYLBORONIC ACID | 208641-98-9 [chemicalbook.com]
- 5. 3-Fluoro-4-methoxyphenylboronic acid = 95 149507-26-6 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. angenechemical.com [angenechemical.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. orgchemboulder.com [orgchemboulder.com]
(3,5-Difluoro-4-methoxyphenyl)boronic acid molecular weight and formula
An In-Depth Technical Guide to (3,5-Difluoro-4-methoxyphenyl)boronic acid: A Core Component for Advanced Drug Discovery
Introduction
This compound is a synthetically versatile organoboron compound that has garnered significant interest among researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a reactive boronic acid moiety, a methoxy group, and two fluorine atoms in a meta arrangement—positions it as a high-value building block for the construction of complex molecular architectures. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity (logP), and binding affinity, making this reagent particularly valuable in the design of novel therapeutics.[1][2][3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core attributes of this compound. It details its physicochemical properties, a robust synthesis protocol, its application in the strategically important Suzuki-Miyaura cross-coupling reaction, and its role as a privileged scaffold in modern drug discovery.
Physicochemical & Structural Properties
The quantitative properties of this compound are essential for its effective use in synthesis and molecular design. These key identifiers and characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 208641-98-9 | [1][2][4] |
| Molecular Formula | C₇H₇BF₂O₃ | [1][2] |
| Molecular Weight | 187.94 g/mol | [1][2] |
| Appearance | White to off-white solid (typical) | N/A |
| Melting Point | Not available; determine experimentally | [5][6] |
Core Synthesis Pathway
The synthesis of this compound is typically achieved through a two-stage process: electrophilic bromination of a commercially available precursor followed by a lithium-halogen exchange and subsequent borylation. This method is reliable and scalable, leveraging well-understood organometallic transformations. The protocol described here is based on established methodologies for analogous structures.[7]
Step 1: Synthesis of the Precursor, 4-Bromo-2,6-difluoroanisole
The foundational step is the regioselective bromination of 2,6-difluoroanisole. The methoxy group is a strong ortho-, para-directing activator. Since the ortho positions are sterically hindered by the fluorine atoms and already substituted, bromination occurs selectively at the para position.
Protocol:
-
In a flask protected from light, dissolve 2,6-difluoroanisole (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Perform a liquid-liquid extraction using ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-bromo-2,6-difluoroanisole.
Step 2: Synthesis of this compound
This step involves a lithium-halogen exchange to form an organolithium intermediate, which is then trapped with a borate ester to form the boronic acid after acidic workup.
Protocol:
-
Under an inert nitrogen or argon atmosphere, dissolve 4-bromo-2,6-difluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl), adjusting the pH to approximately 5-6.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by trituration or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. This compound is an excellent coupling partner in these reactions, used to introduce the difluoro-methoxyphenyl moiety into a target molecule, typically an aryl or heteroaryl halide.
The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The presence of a base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.
Representative Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Solvent system, e.g., Toluene/Ethanol/Water (4:1:1) or Dioxane/Water
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Role in Drug Discovery & Medicinal Chemistry
The incorporation of the (3,5-Difluoro-4-methoxyphenyl) moiety is a strategic decision in drug design aimed at optimizing a candidate's pharmacological profile. Boronic acids themselves have risen to prominence with several FDA-approved drugs, and the specific substitutions on this phenylboronic acid offer distinct advantages.
-
Metabolic Stability : The C-F bond is exceptionally strong, and fluorine atoms are poor hydrogen bond acceptors. Placing fluorine atoms at the 3- and 5-positions sterically shields the adjacent methoxy group and blocks potential sites of oxidative metabolism by Cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug candidate.
-
Modulation of Physicochemical Properties : Fluorine is highly electronegative and can lower the pKa of nearby acidic or basic functional groups, affecting a compound's ionization state at physiological pH. This can be crucial for optimizing cell permeability and target engagement.
-
Enhanced Binding Interactions : The fluorine atoms can engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) with amino acid residues in a protein's active site, potentially increasing binding affinity and selectivity.
-
Privileged Scaffolding : The biaryl structures produced via Suzuki coupling with this reagent are common motifs in many classes of drugs, particularly kinase inhibitors, which often target the ATP-binding pocket of enzymes. The specific electronic and steric profile of the difluoro-methoxyphenyl group can be used to fine-tune interactions within these pockets.
Safety & Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. Based on data from structurally similar compounds, the following hazards are anticipated:
-
Hazard Classification :
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory system irritation)
-
-
Precautionary Measures :
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling : Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term storage, refrigeration is often recommended.
-
Conclusion
This compound is more than a simple reagent; it is a sophisticated building block designed to impart desirable properties to advanced molecules. Its well-defined synthesis and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it a reliable tool for chemists. For drug development professionals, the strategic placement of its fluoro and methoxy substituents offers a validated method for enhancing metabolic stability and modulating the electronic properties of lead compounds. As the demand for more potent and selective therapeutics grows, the utility of precisely functionalized reagents like this will continue to expand.
References
- 1. scbt.com [scbt.com]
- 2. 3,5-Difluoro-4-methoxyphenylboronic acid , 98% , 208641-98-9 - CookeChem [cookechem.com]
- 3. This compound | 208641-98-9 [sigmaaldrich.com]
- 4. 3,5-Difluoro-4-methoxyphenylboronic Acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 208641-98-9 CAS MSDS (3,5-DIFLUORO-4-METHOXY-PHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound,208641-98-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
Methodological & Application
Advanced Suzuki-Miyaura Cross-Coupling Strategies Using (3,5-Difluoro-4-methoxyphenyl)boronic acid
An Application Guide for Researchers
This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing (3,5-Difluoro-4-methoxyphenyl)boronic acid. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the reaction's mechanistic underpinnings, offers detailed and robust experimental protocols, and presents troubleshooting strategies to overcome common challenges. By integrating expert insights with established scientific literature, this guide serves as a practical resource for the synthesis of complex biaryl and heteroaryl structures critical to drug discovery and materials science.
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids have cemented its role in pharmaceutical and materials chemistry.
The incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The 3,5-difluoro-4-methoxyphenyl motif, in particular, is a valuable building block. The fluorine atoms act as bioisosteres for hydrogen, enhancing binding interactions and blocking metabolic oxidation, while the methoxy group can serve as a key hydrogen bond acceptor or influence conformation. This guide focuses on the practical application of this compound, a key reagent for introducing this valuable moiety.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium-catalyzed cycle. A grasp of this mechanism is crucial for rational catalyst selection and reaction optimization. The cycle is generally accepted to proceed through three primary stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.
-
Transmetalation : The organoboronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻). This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The electronic properties of the boronic acid are critical here; electron-withdrawing groups, such as the two fluorine atoms in our target molecule, can slow this step, sometimes necessitating stronger bases or higher temperatures.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Application Profile: this compound
The title compound serves as a crucial building block for introducing the 3,5-difluoro-4-methoxyphenyl group. The electronic nature of this substituent is nuanced: the two fluorine atoms are strongly electron-withdrawing via the inductive effect, while the para-methoxy group is electron-donating through resonance. This electronic profile can influence not only the reactivity of the boronic acid but also the biological activity of the final molecule.
| Property | Value | Source |
| CAS Number | 915573-95-8 | |
| Molecular Formula | C₇H₇BF₂O₃ | |
| Molecular Weight | 187.94 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 225-231 °C |
This building block has been incorporated into a variety of biologically active compounds, including inhibitors of kinases, nuclear receptors, and other enzyme targets investigated in oncology and inflammatory diseases.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific nature of the coupling partner.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| Aryl Bromide (Ar-Br) | - | 1.0 | e.g., 1.0 mmol |
| This compound | 187.94 | 1.2 | 1.2 mmol, 225.5 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 mmol, 24.5 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 mmol, 318.0 mg |
| 1,4-Dioxane | - | - | 5 mL |
| Water | - | - | 1 mL |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Vessel Preparation : To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 225.5 mg), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg), and sodium carbonate (3.0 mmol, 318.0 mg).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Degas the 1,4-dioxane and water by sparging with inert gas for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction flask.
-
Reaction Execution : Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the solid with ethyl acetate.
-
Concentration : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Optimization and Troubleshooting
Even robust protocols can require optimization. The electron-deficient nature of the boronic acid can sometimes lead to sluggish reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure proper degassing of solvents and inert atmosphere.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase temperature to 100-110 °C (if using a high-boiling solvent). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Improve degassing technique.2. Use a more robust phosphine ligand (e.g., SPhos, XPhos) or a pre-catalyst like SPhos-Pd-G3. |
| Protodeboronation (Loss of Boronic Acid) | 1. Excess water or acidic conditions.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents if possible (with a base like K₃PO₄).2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Purification | 1. Residual palladium.2. Closely-eluting byproducts. | 1. Use a palladium scavenger resin or perform an aqueous wash with a solution of thiourea.2. Optimize chromatography conditions (different solvent system or silica type). |
Safety Precautions
-
Handling Reagents : Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents : Dioxane is a flammable solvent and a suspected carcinogen. Handle with appropriate care and dispose of waste according to institutional guidelines.
-
Inert Gas : Be aware of the risks of asphyxiation when working with nitrogen or argon in enclosed spaces.
Conclusion
The Suzuki-Miyaura coupling with this compound is a powerful and versatile method for synthesizing fluorinated biaryl compounds. Understanding the reaction mechanism allows for the rational selection of conditions, while the provided protocol offers a solid foundation for practical application. By anticipating potential issues and employing systematic troubleshooting, researchers can effectively utilize this important building block to advance projects in medicinal chemistry and beyond.
Application Notes and Protocols for Cross-Coupling with (3,5-Difluoro-4-methoxyphenyl)boronic acid
Introduction: The Strategic Advantage of the 3,5-Difluoro-4-methoxyphenyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorinated aromatic scaffolds is a cornerstone of rational design. The (3,5-Difluoro-4-methoxyphenyl)boronic acid is a particularly valuable building block, offering a unique combination of electronic and steric properties. The vicinal difluoro substitution pattern creates a strong electron-withdrawing effect, significantly altering the molecule's pKa and electronic character. This fluorination can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity through favorable interactions with protein targets.[1] The adjacent methoxy group further modulates these properties, influencing solubility and providing an additional vector for molecular interactions.
The primary utility of this reagent is realized through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient construction of complex biaryl and heteroaryl structures.[2][3] This guide provides a comprehensive overview of the critical reaction parameters, field-tested protocols, and troubleshooting advice for successfully employing this compound in your synthetic campaigns.
Core Mechanistic Principles: Navigating the Challenges of an Electron-Deficient Substrate
The success of a Suzuki-Miyaura coupling hinges on a delicate balance between the three key steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] However, the electron-deficient nature of this compound introduces specific challenges that must be proactively managed.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Protodeboronation Problem
The most significant side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid. Electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway, which is often accelerated by strong bases and elevated temperatures.[5][6] The key to success is to facilitate the desired transmetalation step at a rate that significantly outpaces this degradation pathway.
Causality Behind Experimental Choices
-
Catalyst & Ligand Selection: While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require harsh conditions that promote protodeboronation. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) are vastly superior for these challenging substrates.[7] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps and stabilize the palladium center, allowing the reaction to proceed at lower temperatures.[8] Air-stable palladium pre-catalysts are highly recommended as they efficiently generate the active Pd(0) species in situ, ensuring reproducibility.[7][9]
-
The Critical Role of the Base: The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻), which is the active species in the transmetalation step.[2][10] For an electron-deficient substrate, this activation is crucial. However, an overly strong base (e.g., NaOH, KOtBu) will dramatically increase the rate of protodeboronation.[6] Therefore, a judicious choice is required. Moderately weak inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide the best balance, promoting the necessary boronate formation without causing rapid decomposition.[7][11]
-
Solvent System: The reaction typically requires a polar, aprotic solvent to facilitate the dissolution of all components. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) with a small amount of water is standard.[12][13] The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the active boronate species.[6] Crucially, all solvents must be rigorously degassed prior to use. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure and promoting the unwanted homocoupling of the boronic acid.[11]
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a range of aryl and heteroaryl halides.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1, to achieve a 0.1 M concentration relative to the aryl halide) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Reaction & Monitoring: Place the vial in a pre-heated oil bath or heating block at the specified temperature (typically 80–100 °C). Stir vigorously and monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for coupling with various aryl halides. Optimization of temperature, base, and catalyst loading may be necessary for specific substrates.
| Aryl Halide (Ar-X) | Catalyst System (1-2 mol%) | Base (2.5 equiv) | Solvent System | Temp (°C) | Typical Yield |
| Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100-110 | Good-Excellent |
| Aryl Bromide | XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 80-100 | Excellent |
| Aryl Chloride | SPhos Pd G4 | Cs₂CO₃ | t-BuOH/H₂O (5:1) | 100 | Moderate-Good |
| Aryl Triflate | XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 80 | Good-Excellent |
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst / Oxygen Contamination | Use a fresh, high-quality pre-catalyst.[7][11] Ensure solvents are rigorously degassed and a strict inert atmosphere is maintained throughout the setup.[11] |
| Significant Protodeboronation | Base is too strong or temperature is too high. | Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).[6] Attempt the reaction at a lower temperature for a longer duration. Consider converting the boronic acid to a more stable pinacol ester derivative.[14] |
| Homocoupling of Boronic Acid | Oxygen contamination promoting oxidative homocoupling. | Improve degassing technique for solvents and ensure a leak-free reaction setup. Use a pre-catalyst that cleanly generates Pd(0) in situ.[7] |
| Reaction Stalls | Inefficient Transmetalation or Reductive Elimination. | Ensure the base is fully dissolved (or finely powdered for good surface area). Consider a more electron-rich ligand (e.g., switch from SPhos to RuPhos) to accelerate the catalytic cycle.[7] |
Alternative Cross-Coupling Strategies
While Suzuki-Miyaura coupling is the premier method for this reagent, other cross-coupling reactions exist, though they are less commonly used for boronic acids.
-
Stille Coupling: This reaction couples an organostannane with an organohalide.[15][16] To use this compound in a Stille-type strategy, it would first need to be converted to the corresponding organostannane. The primary drawback of this method is the high toxicity of organotin compounds and byproducts.[15][17]
-
Heck Reaction: The classic Heck reaction involves the coupling of an aryl halide with an alkene and does not directly use a boronic acid as a coupling partner.[18][19] However, oxidative or "halide-free" Heck-type reactions have been developed that do employ boronic acids as the aryl source, though these often require an oxidant and different catalytic conditions.[20]
For the direct and efficient synthesis of biaryl structures, the Suzuki-Miyaura reaction remains the most reliable and widely adopted strategy for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of (3,5-Difluoro-4-methoxyphenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Reagent for Complex Challenges
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. Medicinal chemists are continuously seeking building blocks that can confer advantageous properties to lead compounds. (3,5-Difluoro-4-methoxyphenyl)boronic acid has emerged as a reagent of significant interest, particularly in the synthesis of kinase inhibitors. Its unique substitution pattern—two fluorine atoms meta to the boronic acid and a methoxy group para—is not a random assortment of functionalities. Instead, it represents a strategic combination designed to address several critical aspects of drug design simultaneously.
The fluorine atoms, due to their high electronegativity, act as powerful electron-withdrawing groups. This electronic influence can modulate the pKa of nearby functionalities, alter metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable interactions with protein targets.[1][2][3][4] The methoxy group, while also influencing electronic properties, can serve as a hydrogen bond acceptor and improve solubility and absorption profiles.[5] This guide provides an in-depth look at the applications of this compound, focusing on its role in the synthesis of kinase inhibitors and providing a detailed protocol for its use in the cornerstone of modern carbon-carbon bond formation: the Suzuki-Miyaura cross-coupling reaction.
Core Application: A Key Building Block for Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many of these inhibitors feature biaryl or heteroaryl-aryl scaffolds. The (3,5-Difluoro-4-methoxyphenyl) moiety has proven to be a valuable component in the design of potent inhibitors for several important kinase targets, including BRAF and p38 MAP kinase.
Case Study: BRAF Inhibitors
Mutations in the BRAF gene, particularly the V600E mutation, are drivers in a significant percentage of melanomas.[6] This has led to the development of targeted BRAF inhibitors. One prominent example is Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases.[6][7] While the commercial synthesis of Dabrafenib itself may follow a specific patented route, its structure and the structure-activity relationships (SAR) of its analogues highlight the importance of fluorinated phenyl groups.
The discovery of Dabrafenib involved extensive medicinal chemistry efforts to optimize potency and pharmacokinetic properties. Early leads were improved by strategic fluorination of the phenyl rings.[8][9] The introduction of fluorine atoms was shown to improve metabolic stability and cellular potency.[8] The (3,5-Difluoro-4-methoxyphenyl) group is an exemplary building block for creating analogues of such inhibitors. Its electronic properties can influence the presentation of the molecule within the kinase ATP-binding site, potentially leading to enhanced interactions and improved inhibitory activity.
Case Study: p38 MAP Kinase Inhibitors
The p38 MAP kinase signaling pathway plays a crucial role in inflammatory responses, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.[4][10] Many p38 inhibitors are characterized by a "hinge-binding" pyridine or pyrimidine core and a substituted phenyl group that occupies a nearby hydrophobic pocket.[1][10] The nature of the substitution on this phenyl ring is critical for potency and selectivity.
The 4-fluorophenyl group is a common motif in p38 inhibitors, where the fluorine atom often forms a key interaction with the protein.[1][5] The addition of a second fluorine and a methoxy group, as in the (3,5-Difluoro-4-methoxyphenyl) moiety, offers further opportunities for optimization. The difluoro substitution can enhance binding affinity and block metabolic degradation, while the methoxy group can be oriented to interact with specific residues or improve physicochemical properties.[4][5]
The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow
The primary application of this compound in these contexts is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, forming the core of many kinase inhibitors.[11][12]
Below is a detailed protocol for a representative Suzuki-Miyaura coupling of this compound with a heteroaryl chloride, a common transformation in the synthesis of kinase inhibitor scaffolds. This protocol is adapted from established methods for similar electron-deficient boronic acids and heteroaryl halides, particularly leveraging the efficiency of microwave-assisted synthesis.[11][13]
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine
This protocol describes a method for the regioselective synthesis of 2-chloro-4-(3,5-difluoro-4-methoxyphenyl)pyrimidine, a key intermediate for further functionalization in a drug discovery program.
Rationale for Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate, often reducing reaction times from hours to minutes and improving yields by minimizing side product formation.[11]
-
Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.[11][14]
-
Base (K₂CO₃): An inorganic base is required to facilitate the transmetalation step of the catalytic cycle. Potassium carbonate is a cost-effective and efficient choice for this transformation.[11]
-
Solvent System (1,4-Dioxane/Water): A mixture of an organic solvent and water is often optimal for Suzuki reactions. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the catalytic cycle.[11][12]
-
Inert Atmosphere (Argon): The palladium catalyst is sensitive to oxidation, so performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducibility.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | 0.5 | 1.0 |
| This compound | 208641-98-9 | 187.94 | 0.5 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.0025 | 0.005 (0.5 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 4 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 2,4-dichloropyrimidine (74.5 mg, 0.5 mmol), this compound (94.0 mg, 0.5 mmol), potassium carbonate (207 mg, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (2.9 mg, 0.0025 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL) to the vial.
-
Inert Atmosphere: Seal the vial and purge with argon for 5 minutes to ensure an inert atmosphere.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the reaction mixture to 100 °C for 15 minutes with stirring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, 2-chloro-4-(3,5-difluoro-4-methoxyphenyl)pyrimidine.
Visualization of the Workflow:
Catalytic Cycle Diagram:
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategically positioned fluorine and methoxy substituents provide a means to fine-tune the electronic and physicochemical properties of drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. As demonstrated in the context of BRAF and p38 kinase inhibitors, the incorporation of this moiety through robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction is a key strategy in the development of novel therapeutics. The provided protocol offers a practical and efficient starting point for researchers looking to leverage the unique advantages of this valuable reagent in their own drug discovery programs.
References
- 1. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Use of (3,5-Difluoro-4-methoxyphenyl)boronic Acid in Modern Biaryl Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of biaryl scaffolds remains a cornerstone of molecular design. The introduction of fluorine atoms into these structures can dramatically influence their physicochemical properties, including metabolic stability, lipophilicity, and target-binding affinity.[1] (3,5-Difluoro-4-methoxyphenyl)boronic acid has emerged as a critical building block for installing the 3,5-difluoro-4-methoxyphenyl motif, a substitution pattern of growing interest in the development of novel therapeutics and functional materials.
This document provides a detailed guide to the application of this compound in biaryl synthesis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, the aim here is not merely to present a protocol but to provide a framework for rational experimental design, troubleshooting, and optimization, grounded in mechanistic understanding.
The Reagent: Properties and Reactivity Profile
This compound is a white to off-white solid, typically stable under standard laboratory conditions. Its structure features a phenyl ring substituted with two fluorine atoms ortho to the boronic acid group and a methoxy group in the para position. This substitution pattern renders the boronic acid electron-deficient, a characteristic that significantly influences its reactivity in Suzuki-Miyaura couplings.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 208641-98-9 |
| Molecular Formula | C₇H₇BF₂O₃ |
| Molecular Weight | 187.94 g/mol |
| Appearance | White to off-white powder |
The electron-withdrawing nature of the two fluorine atoms can make this boronic acid susceptible to certain side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] This is a critical consideration in the design of effective coupling protocols.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the boronic acid) and an organohalide or triflate.[2][4] The catalytic cycle, illustrated below, provides a basis for understanding the critical parameters of the reaction.
Diagram 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
A crucial step for electron-deficient boronic acids like this compound is the transmetalation, which can be slower compared to their electron-rich counterparts.[5] The choice of base, solvent, and catalyst/ligand system is therefore paramount to ensure efficient transmetalation while minimizing competing side reactions.
Experimental Protocols for Biaryl Synthesis
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization and Troubleshooting Workflow
The successful coupling of this compound often hinges on careful optimization of the reaction conditions to favor the desired cross-coupling over protodeboronation.
Diagram 2: Workflow for Optimizing Suzuki-Miyaura Couplings with this compound.
Key Considerations for Successful Coupling
-
Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation. For electron-deficient boronic acids, stronger bases like NaOH or KOH can accelerate protodeboronation.[2] Milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred.[6][7]
-
Catalyst and Ligand Selection: The oxidative addition of the aryl halide to the Pd(0) center is a key step in the catalytic cycle.[8] For challenging couplings, particularly with less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial.[9][10] These ligands promote the formation of the active catalytic species and facilitate both oxidative addition and reductive elimination.
-
Solvent System: Anhydrous conditions are often recommended to minimize protodeboronation, as water can act as a proton source.[2][6] However, in some cases, a small amount of water in a biphasic system (e.g., dioxane/water) can be beneficial for the dissolution of the base and can facilitate the reaction.[2] Careful optimization of the water content is crucial.
-
Temperature Control: Higher temperatures can increase the rate of the desired coupling but also accelerate the undesired protodeboronation.[2] It is often advantageous to start at a lower temperature (e.g., 60-80 °C) and increase it if the reaction is sluggish.
-
Alternative Boron Reagents: If protodeboronation remains a significant issue, converting the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy.[2][3] These esters exhibit greater stability and slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[11]
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions that have proven effective for the Suzuki-Miyaura coupling of electron-deficient arylboronic acids.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) | Bulky, electron-rich ligands enhance catalytic activity for challenging substrates.[9][10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder bases minimize protodeboronation compared to strong hydroxides.[2][6] |
| Solvent | 1,4-Dioxane, Toluene, THF (anhydrous) | Anhydrous conditions reduce the risk of protodeboronation.[2] |
| Temperature | 60-110 °C | A balance between achieving a reasonable reaction rate and minimizing thermal degradation of the boronic acid.[2] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the Pd(0) catalyst and potential homocoupling of the boronic acid.[6] |
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl molecules. A thorough understanding of its reactivity, particularly its susceptibility to protodeboronation, is key to developing successful coupling strategies. By carefully selecting the catalyst, base, and solvent, and by considering the use of more stable boronic esters when necessary, researchers can effectively incorporate the 3,5-difluoro-4-methoxyphenyl moiety into a wide range of molecular architectures, paving the way for new discoveries in drug development and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Topic: Palladium Catalysts for Reactions with (3,5-Difluoro-4-methoxyphenyl)boronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3,5-Difluoro-4-methoxyphenyl Moiety
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1] The (3,5-Difluoro-4-methoxyphenyl) group, in particular, offers a unique electronic and steric profile, making it a highly sought-after building block in the synthesis of pharmaceuticals and advanced materials.[2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the carbon-carbon bonds necessary to integrate this valuable moiety into complex molecular architectures, prized for its mild conditions and exceptional functional group tolerance.[3]
This guide provides an in-depth analysis of palladium-catalyzed Suzuki-Miyaura reactions involving (3,5-Difluoro-4-methoxyphenyl)boronic acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers to optimize existing protocols and troubleshoot challenges effectively.
The Catalytic System: A Mechanistic Approach to Component Selection
The success of a Suzuki-Miyaura coupling, especially with electronically modified substrates, hinges on the synergistic interplay of the palladium source, ligand, base, and solvent. The general catalytic cycle proceeds through three key phases: oxidative addition, transmetalation, and reductive elimination.[4][5]
The Palladium Precatalyst: Activating the Cycle
While the catalytically active species is a Pd(0) complex, Pd(II) compounds are more commonly used as air-stable "precatalysts" that are reduced to Pd(0) in situ.[6]
-
Traditional Precatalysts: Simple salts like Pd(OAc)₂ or complexes like PdCl₂(dppf) are effective but may require specific activation conditions.
-
Advanced Precatalysts: For challenging substrates, well-defined precatalysts that generate the active Pd(0) species rapidly and quantitatively are superior. Buchwald-type precatalysts, for instance, are designed for high reactivity and stability, allowing reactions to proceed at lower temperatures.[7][8] This is particularly crucial for polyfluorinated boronic acids, which can be prone to decomposition under prolonged heating.[7] Palladacycles also serve as robust, air-stable precatalysts that are efficient for a wide range of couplings.[9]
The Ligand: The Architect of Reactivity
The ligand is arguably the most critical component for tailoring catalyst performance. It modulates the steric and electronic properties of the palladium center, directly influencing the rates of the catalytic cycle's key steps.[10]
-
Electron-Rich, Bulky Phosphines: For electron-rich aryl halides or challenging boronic acids, ligands must enhance the electron density on the palladium atom to facilitate the rate-limiting oxidative addition step.[10][11] Steric bulk accelerates the final reductive elimination step, preventing catalyst decomposition.[12] The Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) are exemplary, demonstrating broad utility and high efficiency for difficult couplings.[7][13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and offer a highly stable alternative to phosphine ligands, often providing excellent activity and longevity to the catalyst.[12]
The Base: The Key to Transmetalation
A base is essential for activating the boronic acid, converting it into a more nucleophilic boronate salt (e.g., [ArB(OH)₃]⁻), which is the active species in the transmetalation step.[12] However, the choice and strength of the base can also promote undesirable side reactions.
-
Protodeboronation: This is the most common side reaction, where the boronic acid's C-B bond is cleaved by a proton source (often water) and replaced with a C-H bond.[6][14] This is a significant concern for electron-rich or sterically hindered boronic acids.[6]
-
Strategic Base Selection: Strong bases like NaOH can accelerate protodeboronation.[6] Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred.[15][16] For particularly sensitive substrates, anhydrous conditions or the use of potassium fluoride (KF) can further suppress this side reaction.[6]
Solvent Systems: Creating the Ideal Reaction Environment
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a base is used in aqueous solution).
-
Biphasic Systems: Mixtures like Toluene/H₂O, Dioxane/H₂O, or THF/H₂O are common, ensuring the dissolution of both the organic substrates and the inorganic base.[15][17] Vigorous stirring is critical in these systems to maximize the interfacial area where the reaction occurs.[6]
-
Anhydrous Systems: In cases where protodeboronation is a major concern, anhydrous solvents with a soluble, non-aqueous base can be employed.[6]
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle is a well-established sequence of organometallic transformations. Understanding this cycle is fundamental to rational problem-solving and optimization. The three primary steps are oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[4][17]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
A successful experiment relies on meticulous preparation and execution. The following diagram and protocol outline a robust workflow for performing Suzuki-Miyaura couplings with this compound.
Caption: General Experimental Workflow.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq, limiting reagent)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.5 eq)
-
Solvent: 1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), the palladium precatalyst (0.02 eq), the ligand (0.04 eq), and the powdered base (2.5 eq).[15]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.[15][16]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80–100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).[16]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[15]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[15]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Catalyst Performance & Selection Guide
The choice of catalyst and ligand significantly impacts reaction efficiency, especially for challenging couplings. The following table summarizes representative systems for Suzuki-Miyaura reactions, highlighting conditions suitable for fluorinated substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Typical Yield | Key Insight |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-12 h | Good-Excellent | A robust, general system for many aryl bromides and chlorides.[13] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | 0.5-2 h | Excellent | Buchwald precatalysts enable rapid coupling at low temperatures, ideal for unstable boronic acids.[7][8] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-24 h | Moderate-Good | A classic, cost-effective system, but may require longer times and higher temperatures.[18] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-100 | 6-16 h | Good | Effective for a range of substrates, particularly in polar aprotic solvents. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Oxygen has degraded the Pd(0) species or phosphine ligand.[6]2. Impure Reagents: Boronic acid has degraded over time.[6]3. Insufficient Mixing: Poor contact between phases in a biphasic system. | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Use a fresh, high-quality catalyst and ligand.[6]2. Use a fresh batch of boronic acid. Consider converting it to a more stable pinacol ester for storage and use.[16]3. Increase the stirring rate significantly. |
| Significant Protodeboronation | 1. Base is too strong or reaction temperature is too high.[6]2. Presence of excess water acting as a proton source.[19]3. Reaction time is too long, allowing for gradual decomposition. | 1. Switch to a milder base (e.g., K₂CO₃ or KF). Lower the reaction temperature.[6]2. Use anhydrous solvents and a dry, finely powdered base. Add a minimal, controlled amount of water if required for catalyst turnover.[6]3. Employ a more active catalyst system (e.g., a Buchwald precatalyst) that allows for shorter reaction times.[7][8] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[6] | Improve degassing procedures for solvents and ensure the reaction vessel is rigorously purged with inert gas before adding the catalyst.[6] |
Conclusion
The successful application of this compound in palladium-catalyzed cross-coupling is a testament to the power of rational catalyst design and reaction optimization. By understanding the mechanistic roles of the catalyst, ligand, and base, researchers can overcome challenges such as catalyst deactivation and substrate decomposition. The use of modern, well-defined precatalysts and bulky, electron-rich ligands is particularly advantageous, enabling these critical bond formations to proceed with high efficiency under mild conditions. This strategic approach is essential for leveraging the unique properties of fluorinated building blocks in the rapid development of next-generation pharmaceuticals and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 18. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [weizmann.esploro.exlibrisgroup.com]
(3,5-Difluoro-4-methoxyphenyl)boronic acid in the synthesis of pharmaceutical intermediates
An Application Guide to (3,5-Difluoro-4-methoxyphenyl)boronic acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the pharmacological profile of drug candidates.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for strategic modulation of a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[1][3][4][5] These modifications can lead to significant improvements in pharmacokinetics and pharmacodynamics, enhancing a drug's efficacy and safety profile.[1]
This compound (CAS No: 208641-98-9) has emerged as a particularly valuable building block for pharmaceutical synthesis.[6][7] Its structure is distinguished by two electron-withdrawing fluorine atoms positioned meta to the boronic acid group, and an electron-donating methoxy group in the para position. This specific arrangement creates a unique electronic environment that enhances its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an in-depth look at the properties, reactivity, and application of this reagent, complete with a detailed protocol for its use in synthesizing key pharmaceutical intermediates.
Physicochemical Properties and Reactivity Profile
The utility of this compound stems from its distinct physicochemical characteristics. The fluorine atoms increase the Lewis acidity of the boron center, which can influence reaction kinetics. Simultaneously, they offer sites for potential hydrogen bonding and increase metabolic stability by blocking positions susceptible to oxidative metabolism.[3] The methoxy group provides a handle for further functionalization and can be a key pharmacophoric element for receptor binding.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 208641-98-9[6] |
| Molecular Formula | C₇H₇BF₂O₃ |
| Molecular Weight | 187.94 g/mol [8] |
| Appearance | White to off-white powder or crystalline solid |
| Purity | Typically ≥95% |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has become one of the most robust and versatile methods for forming carbon-carbon bonds.[9] It involves the palladium-catalyzed coupling of an organoboron compound (like our title boronic acid) with an organic halide or triflate.[10][11][12]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.[14]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻).[9][15]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new C-C bond in the final biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[9][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Spotlight: Synthesis of a Lapatinib Intermediate Analogue
Lapatinib is a dual tyrosine kinase inhibitor used in cancer therapy, and its synthesis involves the formation of key biaryl linkages.[16] The Suzuki-Miyaura coupling is an ideal reaction for creating such structures. We will detail a protocol for coupling this compound with 4-Chloro-6-iodoquinazoline, a known intermediate in the synthesis of Lapatinib and related structures, to demonstrate its practical application.[16][17][18]
Caption: Workflow for the synthesis of a pharmaceutical intermediate.
Detailed Experimental Protocol
Objective: To synthesize 6-(3,5-Difluoro-4-methoxyphenyl)-4-chloroquinazoline via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloro-6-iodoquinazoline | 98556-31-1 | 290.48 | 290 mg | 1.0 |
| This compound | 208641-98-9 | 187.94 | 226 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 35 mg | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| Toluene | 108-88-3 | - | 8 mL | - |
| Ethanol | 64-17-5 | - | 2 mL | - |
| Deionized Water | 7732-18-5 | - | 2 mL | - |
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6-iodoquinazoline (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon gas for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the solvent mixture (Toluene: 8 mL, Ethanol: 2 mL, Water: 2 mL) via syringe. Stir the mixture to create a suspension.
-
Catalyst Addition: Under a positive flow of nitrogen, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol). The mixture will typically change color, often turning yellow or brown.[19]
-
Reaction: Heat the reaction mixture to 85-90 °C using an oil bath and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Pour the mixture into a separatory funnel containing deionized water (20 mL).
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.
Safety, Handling, and Storage
-
Hazard Profile: Phenylboronic acids, including this compound, are generally classified as irritants. They can cause skin, eye, and respiratory tract irritation.[20][21][22][23]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][24] Avoid creating dust and avoid inhalation or ingestion.[20]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place.[20][23] For long-term stability, refrigeration is often recommended. Keep away from strong oxidizing agents and bases.[20]
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex pharmaceutical intermediates. Its unique electronic properties, conferred by the difluoro and methoxy substituents, make it an excellent substrate for the Suzuki-Miyaura cross-coupling reaction. The ability to introduce this specific fluorinated motif allows medicinal chemists to fine-tune molecular properties, leading to the development of drug candidates with improved metabolic stability and enhanced biological activity. The detailed protocol provided herein serves as a practical guide for researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 3,5-Difluoro-4-methoxyphenylboronic Acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. This compound | 208641-98-9 [sigmaaldrich.com]
- 8. (3,4-Difluoro-2-methoxyphenyl)boronic acid | C7H7BF2O3 | CID 53216751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 18. manusaktteva.com [manusaktteva.com]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
Protocol for Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids
An Application Guide and Protocol
Abstract
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2] However, practitioners frequently encounter challenges when one of the coupling partners is an electron-deficient boronic acid, such as a heteroarylboronic acid (e.g., pyridine, pyrimidine) or an arylboronic acid bearing electron-withdrawing groups.[3] These substrates are prone to slow reaction rates and significant side reactions, primarily protodeboronation.[4][5] This guide provides a detailed examination of the mechanistic challenges and offers robust, field-proven protocols to achieve high-yield couplings with these difficult substrates. We will explore the critical roles of catalyst-ligand systems, bases, and solvents, providing researchers and drug development professionals with the knowledge to troubleshoot and optimize these essential transformations.
Mechanistic Considerations: The Challenge of Electron Deficiency
The standard Suzuki-Miyaura catalytic cycle, shown below, involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7]
For typical electron-rich or neutral boronic acids, this cycle proceeds smoothly. However, with electron-deficient boronic acids, the transmetalation step becomes the rate-limiting bottleneck .[3]
The Transmetalation Bottleneck
Transmetalation requires the transfer of the organic group from boron to the palladium center. This process is initiated by the activation of the boronic acid by a base to form a more nucleophilic "ate" complex, such as [ArB(OH)₃]⁻.[8][9] When the aryl group (Ar) is electron-deficient, its carbon-boron bond is less polarized and the carbon atom is less nucleophilic. This inherent lack of electron density slows the transfer of the aryl group to the electron-rich palladium complex, hindering the entire catalytic cycle.[3][4]
Competing Decomposition Pathways
The sluggishness of the desired coupling reaction allows side reactions to become prominent.
-
Protodeboronation: This is the most common failure mode, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom from a proton source (e.g., water, solvent).[5] The basic conditions required to activate the boronic acid for transmetalation unfortunately also catalyze this decomposition pathway.[5] Electron-deficient boronic acids are particularly susceptible because the electron-withdrawing groups stabilize the incipient carbanion as the C-B bond breaks.
-
Catalyst Inhibition: For nitrogen-containing heterocycles like pyridines and pyrimidines, the Lewis basic nitrogen atom can coordinate directly to the palladium catalyst.[3] This coordination can lead to catalyst inhibition or the formation of inactive complexes, a phenomenon well-documented as the "2-pyridyl problem".[10]
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation\n(Rate-Limiting Step for\nElectron-Deficient Boronic Acids)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; diaryl_pd [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="Ar¹-Ar²\n(Coupled Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout in1 [label="Ar¹-X", shape=none]; in2 [label="Ar²-B(OH)₂ + Base", shape=none]; out1 [label="X⁻", shape=none]; out2 [label="B(OH)₃ + Base", shape=none];
// Edges pd0 -> ox_add [label=""]; in1 -> ox_add; ox_add -> pd_complex; pd_complex -> transmetal; in2 -> transmetal; transmetal -> diaryl_pd [xlabel=" Slow step due to\n low nucleophilicity of Ar²"]; out1 -> transmetal [style=invis]; diaryl_pd -> red_elim; red_elim -> product; red_elim -> pd0 [label=" Catalyst\n Regeneration"]; out2 -> red_elim [style=invis]; } .enddot Diagram 1: The Suzuki-Miyaura catalytic cycle, highlighting the slow transmetalation step for electron-deficient boronic acids.
Key Parameters for an Optimized Protocol
Success with electron-deficient boronic acids hinges on choosing conditions that accelerate the transmetalation step to outcompete decomposition.
Palladium Catalyst and Ligand Selection
Traditional catalysts like Pd(PPh₃)₄ often provide low yields due to slow rates of reductive elimination.[6] The modern solution is the use of highly active catalyst systems featuring bulky, electron-rich ligands.
-
Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) and N-heterocyclic carbenes (NHCs) are the gold standard.[6][11] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature stabilizes the palladium center and increases its reactivity in the oxidative addition step.[11]
-
Precatalysts: Using air-stable Pd(II) precatalysts (e.g., XPhos Pd G2/G3/G4 ) is highly recommended. These complexes generate the active Pd(0) species reliably and efficiently under the reaction conditions, leading to more reproducible results compared to using separate Pd sources and ligands.[6]
The Critical Role of the Base
The choice of base is arguably the most critical parameter. It must be strong enough to generate the boronate "ate" complex but not so harsh that it excessively promotes protodeboronation.
-
Recommended Bases: Strong, moderately nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is an excellent first choice, often providing a good balance of reactivity and minimal side reactions.[6][11] Cesium carbonate (Cs₂CO₃) is a stronger alternative for particularly challenging substrates.[11] For substrates sensitive to strong bases, potassium fluoride (KF) can be effective, especially for heteroaryl boronates.[4]
-
Bases to Avoid: Strong, nucleophilic bases like NaOH or KOH should generally be avoided as they can aggressively promote protodeboronation and other side reactions. Weaker bases like Na₂CO₃ are typically ineffective for these substrates.
Solvent and Additives
Aprotic polar solvents are standard for these couplings.
-
Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are common choices.[6] For higher temperatures, solvents like n-butanol or t-amyl alcohol can be beneficial.[12]
-
The Role of Water: While seemingly counterintuitive for a reaction plagued by protodeboronation, a small amount of water (e.g., a 10:1 mixture of dioxane:water) can be highly beneficial.[6][12] Water helps to solubilize inorganic bases like K₃PO₄ and facilitates the formation of key [ArPd(OH)L₂] intermediates that can accelerate transmetalation. The key is to use a controlled, minimal amount.
Boronic Acid Surrogates
For boronic acids that are acutely unstable, using a more robust derivative is a powerful strategy. These reagents act as slow-release sources of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[13]
-
Boronate Esters: Pinacol esters are common, but for very sensitive substrates, neopentylglycol or MIDA (N-methyliminodiacetic acid) boronates offer superior stability.[7][10]
-
Organotrifluoroborates (e.g., Ar-BF₃K): These crystalline, air-stable salts are excellent surrogates that are particularly resistant to protodeboronation and release the active boron species under the reaction conditions.[3]
Experimental Protocols
Safety Note: Always conduct these reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Solvents like dioxane and THF can form explosive peroxides.
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine Aryl Halide, Boronic Acid,\nBase, and Catalyst/Ligand in Vial"]; degas [label="Seal Vial, Evacuate, and\nBackfill with Inert Gas (e.g., Argon) (3x)"]; solvent [label="Add Degassed Solvent(s)\nvia Syringe"]; heat [label="Heat Reaction to\nSpecified Temperature with Stirring"]; monitor [label="Monitor Progress\n(TLC, GC-MS, LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Cool to RT, Quench (e.g., H₂O),\nand Extract with Organic Solvent"]; purify [label="Dry Organic Layer, Concentrate,\nand Purify via Column Chromatography"]; end [label="End\n(Characterize Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> degas; degas -> solvent; solvent -> heat; heat -> monitor; monitor -> heat [label="Reaction\nIncomplete"]; monitor -> workup [label="Reaction\nComplete"]; workup -> purify; purify -> end; } .enddot Diagram 2: General experimental workflow for Suzuki-Miyaura coupling reactions.
Protocol 1: General Coupling of an Electron-Deficient Arylboronic Acid
This protocol is a robust starting point for coupling aryl bromides with electron-deficient arylboronic acids (e.g., 4-cyanophenylboronic acid, 3-nitrophenylboronic acid).
-
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
Electron-deficient boronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (10:1 ratio, degassed)
-
Oven-dried reaction vial with a Teflon-lined screw cap and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To the reaction vial, add the aryl bromide, electron-deficient boronic acid, K₃PO₄, and the palladium precatalyst.
-
Seal the vial with the screw cap.
-
Evacuate the vial under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture. The total solvent volume should provide a concentration of ~0.1 M with respect to the aryl bromide.
-
Place the vial in a preheated oil bath or heating block set to 80–100 °C.
-
Stir the reaction vigorously for 4–24 hours. Monitor the reaction's progress by TLC or GC-MS analysis of a small aliquot.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Protocol 2: Optimized Coupling for a 2-Pyridylboronic Acid Derivative
This protocol is adapted for the challenging coupling of 2-pyridyl nucleophiles, which are prone to both protodeboronation and catalyst inhibition.[4] The use of a boronate ester and KF as the base is often critical.
-
Reagents & Equipment:
-
Aryl halide (Cl, Br) (1.0 equiv)
-
2-Pyridylboronic acid neopentylglycol ester (1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Potassium Fluoride (KF), anhydrous (3.0 equiv)
-
Solvent: t-Amyl alcohol (degassed)
-
Oven-dried Schlenk tube or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide, 2-pyridylboronate ester, KF, Pd₂(dba)₃, and RuPhos to the reaction vessel.
-
Seal the vessel and remove it from the glovebox (if used).
-
Add degassed t-amyl alcohol via syringe.
-
Place the vessel in a preheated oil bath at 100–120 °C and stir vigorously.
-
Monitor the reaction over 12–24 hours.
-
Follow the workup and purification steps outlined in Protocol 1.
-
Data Summary and Troubleshooting
The optimal conditions can vary significantly based on the specific substrates. The table below provides a starting point for optimization.
| Substrate Class | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Typical Temp. (°C) | Reference |
| Aryl-EWG Boronic Acid | XPhos/SPhos Pd G2/G3 (1-3%) | K₃PO₄ | Dioxane / H₂O | 80-100 | [6] |
| 3- or 4-Pyridyl Boronic Acid | Pd(OAc)₂ / SPhos (2-4%) | K₃PO₄ | n-Butanol | 100-120 | [12] |
| 2-Pyridyl Boronate Ester | Pd₂(dba)₃ / RuPhos or XPhos (2-4%) | KF, K₃PO₄ | Dioxane, t-Amyl Alcohol | 100-120 | [4] |
| Pyrimidine Boronic Acid | Highly active palladacycle | K₃PO₄, Cs₂CO₃ | Toluene / H₂O | 100 | [10] |
| Polyfluoroaryl Boronic Acid | PAd₃-Pd catalyst | None (Base-Free) | THF | Room Temp | [14][15] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Use a reliable precatalyst; ensure inert atmosphere.[11]2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10-20 °C increments. |
| Protodeboronation | 1. Boronic acid instability.2. Base is too strong/harsh.3. Excess water in the reaction. | 1. Switch to a more stable boronate ester (neopentyl, MIDA) or trifluoroborate.[3]2. Try a milder base like KF.3. Use anhydrous solvents or a precisely controlled amount of water. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) source without efficient reduction. | 1. Rigorously degas all solvents and the reaction vessel.[11]2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a reliable precatalyst. |
| Stalled Reaction | 1. Catalyst inhibition (N-heterocycles).2. Steric hindrance. | 1. Use a more electron-rich, bulky ligand (e.g., RuPhos).2. Increase catalyst loading and/or temperature.[11] |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Rising Influence of Fluorinated Boronic Acids in Materials Science: A Guide to Application and Synthesis
The strategic incorporation of fluorine atoms into organic molecules has long been a cornerstone of modern materials science and drug discovery. When this powerful tool is combined with the versatile chemistry of boronic acids, a class of compounds with truly remarkable properties emerges. Fluorinated boronic acids are proving to be indispensable building blocks for a new generation of advanced materials, offering tunable electronic properties, enhanced stability, and unique reactivity. This guide provides an in-depth exploration of the novel applications of these compounds in materials science, complete with detailed application notes and validated protocols for researchers, scientists, and professionals in drug development.
The Power of Fluorination: Enhancing the Capabilities of Boronic Acids
The introduction of fluorine into a boronic acid molecule has profound effects on its chemical behavior. The high electronegativity of fluorine atoms significantly increases the Lewis acidity of the boron center.[1][2][3] This enhanced acidity is crucial for a variety of applications, from catalyzing organic reactions to forming stable complexes with analytes in sensor applications.[1][2] Furthermore, the presence of fluorine can influence the electronic properties, metabolic stability, and intermolecular interactions of the resulting materials, making fluorinated boronic acids highly sought-after synthetic intermediates.[4][5][6]
This guide will delve into three key areas where fluorinated boronic acids are making a significant impact:
-
Advanced Organic Electronics and Photonics: Leveraging the tunable electronic properties of fluorinated aryl boronic acids in the synthesis of liquid crystals and other functional organic materials.
-
High-Performance Sensors: Exploiting the strong Lewis acidity of fluorinated boronic acids for the sensitive and selective detection of anions and biologically relevant molecules.
-
Stimuli-Responsive "Smart" Polymers: Incorporating fluorinated boronic acid moieties into polymer chains to create materials that respond to specific chemical or physical stimuli.
Application in Advanced Organic Electronics and Photonics
The precise control over molecular architecture and electronic properties afforded by fluorinated boronic acids makes them ideal candidates for the synthesis of advanced materials for organic electronics and photonics. A prime example is their use in the creation of novel liquid crystals.[1][7]
Application Note: Synthesis of Fluorinated Biphenyl Liquid Crystals via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds that form the core of many liquid crystals.[4][5] Fluorinated phenylboronic acids are excellent coupling partners in these reactions, allowing for the introduction of fluorine atoms at specific positions within the liquid crystal structure. This, in turn, allows for the fine-tuning of properties such as dielectric anisotropy, viscosity, and thermal stability.[7]
The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling of a fluorinated phenylboronic acid with an aryl bromide to synthesize a fluorinated biphenyl, a common liquid crystal scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling for Fluorinated Biphenyl Synthesis
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a fluorinated phenylboronic acid with an aryl bromide.
Materials:
-
Fluorinated phenylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)
-
Aryl bromide (e.g., 4'-bromoacetophenone) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for extraction and chromatography
Experimental Workflow:
A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the fluorinated phenylboronic acid (1.2 equiv), aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene. Degas the solution by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biphenyl.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, inefficient base, low reaction temperature. | Use a fresh batch of catalyst, screen different bases (e.g., Cs₂CO₃, K₃PO₄), or increase the reaction temperature.[4] |
| Protodeboronation of Boronic Acid | Presence of excess water, prolonged reaction time at high temperature. | Use anhydrous solvents and reagents. Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable.[4] |
Application in High-Performance Sensors
The enhanced Lewis acidity of fluorinated boronic acids makes them excellent receptors for anions, particularly fluoride ions.[8] This property has been harnessed to develop highly sensitive and selective fluorescent and electrochemical sensors.
Application Note: Fabrication of a Fluoride Ion Sensor
Fluorinated boronic acids can be incorporated into sensor platforms where the binding of a fluoride ion to the boron center triggers a measurable signal, such as a change in fluorescence or an electrochemical response.[9] The interaction with fluoride converts the neutral, sp²-hybridized boronic acid to an anionic, sp³-hybridized trifluoroborate, which alters the electronic properties of the molecule and leads to the observable signal.[10]
The following protocol describes a general approach for the fabrication of a simple fluorescent chemosensor for fluoride ions based on a fluorophore functionalized with a fluorinated boronic acid.
Protocol: Synthesis of a Boronic Acid-Based Fluorescent Fluoride Sensor
This protocol outlines the synthesis of a fluorescent sensor by coupling a fluorinated boronic acid to a fluorophore.
Materials:
-
Fluorophore with a reactive handle (e.g., an amino group)
-
Fluorinated boronic acid with a complementary reactive group (e.g., an isothiocyanate)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Base (e.g., triethylamine)
-
Standard glassware for synthesis and purification
-
Spectrofluorometer for sensor testing
Experimental Workflow:
Synthesis and testing of a boronic acid-based fluorescent fluoride sensor.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the amino-functionalized fluorophore in anhydrous DMF.
-
Reagent Addition: Add the fluorinated boronic acid isothiocyanate and a catalytic amount of triethylamine to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Purification: Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified sensor molecule using standard analytical techniques such as NMR and mass spectrometry to confirm its structure and purity.
-
Sensor Testing: Prepare solutions of the sensor in a suitable solvent (e.g., acetonitrile/water mixture). Record the fluorescence spectrum. Titrate the sensor solution with a standard solution of fluoride ions (e.g., tetrabutylammonium fluoride) and record the changes in the fluorescence spectrum to determine the sensor's response.
Application in Stimuli-Responsive "Smart" Polymers
The incorporation of fluorinated boronic acid moieties into polymer backbones or as pendant groups allows for the creation of "smart" materials that can respond to external stimuli, such as changes in pH or the presence of specific analytes.[10][11] This responsiveness stems from the reversible covalent interactions of the boronic acid group.
Application Note: Synthesis of a Fluoride-Responsive Polymer
Polymers containing borinic acid (a derivative of boronic acid) groups can exhibit solubility changes in response to fluoride ions.[11] In a non-polar solvent, the polymer may be insoluble. However, upon the addition of fluoride, the borinic acid groups are converted to ionic difluoroboronate groups, which increases the polymer's polarity and can lead to its dissolution. This process can be reversible by the addition of water, which hydrolyzes the boronate complex.[11]
Protocol: Synthesis of a Fluoride-Responsive Borinic Acid Polymer
This protocol describes the synthesis of a polymer with pendant borinic acid groups that can respond to the presence of fluoride ions.
Materials:
-
Styrene-based monomer with a protected boronic acid group
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent for polymerization (e.g., toluene)
-
Deprotection agent (e.g., an acid or base, depending on the protecting group)
-
Standard polymerization glassware
-
Apparatus for solvent removal and polymer precipitation
Experimental Workflow:
Synthesis and testing of a fluoride-responsive borinic acid polymer.
Procedure:
-
Polymerization: In a Schlenk flask, dissolve the styrene-based monomer with a protected boronic acid group and the radical initiator in anhydrous toluene. Degas the solution by several freeze-pump-thaw cycles. Heat the reaction mixture to the appropriate temperature to initiate polymerization (e.g., 60-80 °C) and stir for the desired time.
-
Polymer Isolation: After the polymerization, cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
-
Deprotection: Dissolve the protected polymer in a suitable solvent. Add the deprotection agent and stir until the deprotection is complete (monitored by NMR or IR spectroscopy).
-
Final Product Isolation: Precipitate the deprotected, fluoride-responsive polymer in a non-solvent, filter, and dry thoroughly.
-
Responsiveness Testing: Test the solubility of the final polymer in a suitable organic solvent (e.g., DMSO). Add a source of fluoride ions (e.g., a solution of tetrabutylammonium fluoride) and observe any changes in solubility. The reversibility can be tested by adding water to the solution.[11]
Conclusion and Future Outlook
Fluorinated boronic acids are a rapidly evolving class of compounds with immense potential in materials science. Their unique properties, stemming from the synergistic effects of fluorine substitution and the versatile chemistry of the boronic acid group, have already led to significant advancements in organic electronics, sensor technology, and smart materials. As synthetic methodologies for preparing novel fluorinated boronic acids continue to expand, we can expect to see their application in an even wider range of innovative materials with tailored functionalities. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the exciting possibilities offered by these remarkable building blocks.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 10. Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Topic: Ligand Selection for Suzuki Reactions with (3,5-Difluoro-4-methoxyphenyl)boronic acid
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for carbon-carbon bond formation, particularly in the synthesis of complex biaryl structures central to pharmaceuticals and materials science. However, the efficiency of this reaction is highly dependent on the electronic and steric nature of the coupling partners. Electron-deficient boronic acids, such as (3,5-Difluoro-4-methoxyphenyl)boronic acid, present unique challenges that can lead to low yields and sluggish reaction rates if the catalytic system is not properly optimized. This guide provides a detailed analysis of the challenges associated with this substrate and offers a systematic approach to ligand selection and reaction optimization. We will delve into the mechanistic rationale behind experimental choices, present comparative data, and provide robust, step-by-step protocols for researchers, scientists, and drug development professionals.
The Challenge: Understanding the Substrate
This compound is an increasingly important building block in medicinal chemistry. The difluoro substitution pattern significantly modulates the electronic properties of the phenyl ring, which can be advantageous for tuning the pharmacokinetic properties of a drug candidate. However, these same electronic features complicate its use in Suzuki-Miyaura couplings.
-
Reduced Nucleophilicity: The two fluorine atoms are strongly electron-withdrawing, decreasing the electron density on the boronic acid's aryl ring. This reduces the nucleophilicity of the organic group, which can slow down the transmetalation step—often the rate-limiting step for electron-deficient partners.[1][2]
-
Protodeboronation Risk: Electron-deficient arylboronic acids are more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohol) under basic conditions, leading to the formation of an undesired arene byproduct and reducing the overall yield.[3][4][5]
Overcoming these challenges requires a catalytic system that can accelerate the key steps of the catalytic cycle while minimizing side reactions. The choice of ligand is paramount to achieving this goal.
The Suzuki-Miyaura Catalytic Cycle: A Ligand's Role
The efficacy of the palladium catalyst is dictated by the ancillary ligands coordinated to it. These ligands influence the catalyst's stability, solubility, and reactivity at each stage of the cycle. For challenging substrates, bulky and electron-rich phosphine ligands are typically required.[6]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Electron-rich ligands increase electron density on the palladium center, which facilitates this step.[7]
-
Transmetalation: The organic group from the boron atom is transferred to the palladium complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] For electron-deficient boronic acids, this step is often slow. Bulky ligands can promote the formation of monoligated palladium species, which are believed to be highly active and can accelerate transmetalation.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst. This step is often the fastest in the cycle but can be hindered by sterics. Bulky, electron-donating ligands are known to accelerate reductive elimination.[7][9][10]
Ligand Selection Strategy
For the coupling of this compound, the ideal ligand must effectively accelerate the challenging transmetalation and reductive elimination steps. This points directly to the use of modern, bulky, and electron-rich monophosphine ligands.
Figure 2: Ligand selection workflow for the target boronic acid.
Comparative Analysis of Recommended Ligands
The most successful ligands for challenging Suzuki couplings are the dialkylbiaryl phosphines, often referred to as "Buchwald ligands".[9][11] These ligands combine steric bulk with strong electron-donating character to promote all steps of the catalytic cycle.
| Ligand Class | Specific Ligand | Key Characteristics & Recommended Use |
| Biaryl Phosphines | XPhos | Extremely bulky and electron-rich. The top choice for couplings involving sterically hindered substrates (e.g., di-ortho-substituted aryl halides).[11] Also highly effective for unactivated aryl chlorides.[11] |
| SPhos | Highly active and versatile ligand. Excellent for a broad range of substrates, including electron-rich aryl chlorides and heteroaryl systems.[6][11] Often a great starting point for screening. | |
| RuPhos | Similar in performance to XPhos, particularly effective for sterically demanding couplings.[1] | |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors and sterically bulky. Can be very effective, especially at stabilizing the active Pd(0) catalyst.[7] Represent a good alternative class to screen if phosphine ligands fail. |
| Ferrocenyl Phosphines | dppf | A common bidentate ligand. While robust, it is generally less effective for electron-deficient or sterically hindered partners compared to modern biaryl monophosphines.[12][13] |
For this compound, SPhos and XPhos are the primary recommendations due to their proven ability to accelerate couplings with electronically challenging and sterically hindered partners.[6][11]
Optimizing Critical Reaction Parameters
Successful coupling depends on a synergistic combination of ligand, catalyst source, base, and solvent.
-
Palladium Precatalyst: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts (e.g., XPhos-Pd-G3), are highly recommended. These air- and moisture-stable complexes readily and cleanly generate the active LPd(0) species under mild conditions, leading to more reproducible results.[2]
-
Base Selection: A strong, non-nucleophilic base is crucial to facilitate the formation of the reactive boronate species without degrading the substrate. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the bases of choice for these systems.[1][4] They offer good reactivity and solubility in common organic solvents, especially with a small amount of water.
-
Solvent System: Anhydrous, aprotic polar solvents are preferred. 1,4-Dioxane and Toluene are excellent choices. While the reaction should be set up under anhydrous conditions to minimize protodeboronation, a small, controlled amount of water (e.g., a 10:1 solvent:water ratio) can sometimes be beneficial by helping to solubilize the inorganic base and facilitate boronate formation.[4][14]
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Solvents should be properly degassed to prevent catalyst oxidation.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling this compound with a standard, non-hindered aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
SPhos-Pd-G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Flame-dried reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the flame-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.5 equiv), and the SPhos-Pd-G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl halide.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[4]
Protocol 2: Procedure for Challenging Aryl Chlorides or Hindered Substrates
This protocol uses more forcing conditions and a bulkier ligand, suitable for less reactive aryl chlorides or sterically demanding coupling partners.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride or hindered aryl halide (1.0 equiv)
-
XPhos-Pd-G3 precatalyst (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃), finely powdered (3.0 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Sealable, heavy-walled reaction vessel
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl halide (1.0 equiv), this compound (1.5 equiv), Cs₂CO₃ (3.0 equiv), and the XPhos-Pd-G3 precatalyst (0.03-0.05 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with inert gas as described in Protocol 1.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to a concentration of 0.1 M.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. For very challenging substrates, microwave irradiation (e.g., 120-150 °C for 30-60 minutes) can be highly effective.[15]
-
Monitoring, Workup, and Purification: Follow steps 5-9 from Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorous degassing of solvents and use a fresh, high-quality precatalyst.[1]2. Switch from K₃PO₄ to Cs₂CO₃. Ensure the base is a fine powder.3. Increase the temperature in 10 °C increments. Consider switching to a higher-boiling solvent like toluene or using microwave heating.[1] |
| Protodeboronation of Starting Material | 1. Presence of excess water or protic solvent.2. Base is too harsh or reaction time is too long. | 1. Use anhydrous solvents and dry reagents thoroughly. Avoid alcohol-based solvents.2. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to coupling.[4] Try a milder base like KF. |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen.2. Ligand is not bulky enough. | 1. Improve the degassing procedure and maintain a positive inert gas pressure throughout the reaction.2. Switch to a bulkier ligand (e.g., from SPhos to XPhos) to sterically inhibit homocoupling. |
| Difficulty in Product Purification | 1. Incomplete reaction.2. Byproduct formation. | 1. Re-optimize conditions to drive the reaction to completion.2. Screen different ligands or bases to find cleaner reaction conditions. Employ alternative purification methods like preparative HPLC if necessary. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable with a rational and systematic approach to catalyst and ligand selection. The inherent challenges posed by its electron-deficient nature can be overcome by employing bulky, electron-rich biarylphosphine ligands, such as SPhos and XPhos, in combination with modern palladium precatalysts and strong inorganic bases. By understanding the mechanistic role of each component, researchers can effectively troubleshoot and optimize these critical C-C bond-forming reactions, enabling the synthesis of valuable and complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Scale-up synthesis of biaryls using (3,5-Difluoro-4-methoxyphenyl)boronic acid
An Application Guide for the Process Development and Scale-Up of Biaryl Synthesis Utilizing (3,5-Difluoro-4-methoxyphenyl)boronic Acid
Abstract
This technical guide provides a comprehensive framework for the scale-up synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of this compound. Biaryl moieties are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of a 3,5-difluoro-4-methoxy substitution pattern offers unique electronic and metabolic properties, making this building block particularly valuable in drug discovery.[2][3] This document moves beyond a simple laboratory procedure to address the critical challenges of process development, including reaction optimization, management of thermochemistry, impurity control, and palladium removal, ensuring a safe, reproducible, and scalable manufacturing process.
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[4][5] Its widespread adoption in industrial synthesis is due to its high functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[5][6]
The target building block, this compound (CAS 208641-98-9)[7], is of particular interest to medicinal chemists. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate pKa, while the methoxy group can serve as a key interaction point or be a handle for further functionalization. This guide provides the necessary protocols and process insights for researchers and drug development professionals to confidently scale this critical transformation from the bench to production.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is essential for rational process optimization and troubleshooting. The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of ligand and the reactivity of the halide (I > Br > OTf >> Cl).[1][4]
-
Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [Ar-B(OH)3]⁻).[5][10][11] The choice and stoichiometry of the base are therefore critical.[11]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[8] Bulky, electron-rich ligands often accelerate this step.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Safe and Successful Scale-Up
Transitioning a Suzuki-Miyaura coupling from a laboratory flask to a multi-liter reactor introduces significant challenges related to safety, mass and heat transfer, and materials handling.[12][13]
Safety First: Managing Reaction Exotherms
Palladium-catalyzed cross-coupling reactions are consistently exothermic.[14] On a large scale, where the surface-area-to-volume ratio is low, this heat cannot dissipate quickly, posing a significant risk of a thermal runaway.[15][16]
-
Thermal Hazard Assessment : Before any scale-up, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR).[14][16]
-
Control Strategy : The common laboratory practice of adding all reagents and then heating ("all-in" fashion) is extremely dangerous at scale.[15] Implement a controlled dosing strategy, such as slowly adding the boronic acid or aryl halide solution to the heated reactor, to manage the rate of heat evolution.
-
Solvent Choice : Be aware of solvent boiling points and decomposition temperatures. The MTSR should never exceed these values.[16] Solvents like DMSO can decompose exothermically at elevated temperatures, adding to the thermal risk.[16]
Reagent and Catalyst System Selection
The choice of reagents is the most critical factor in developing a robust process. High-throughput experimentation (HTE) can be invaluable for rapidly screening optimal conditions.[17]
| Parameter | Laboratory Choice | Recommended Scale-Up Choice & Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ or Buchwald Precatalysts. These are often more air-stable, cost-effective, and have lower toxicity profiles.[4][9][18] They activate reliably in situ. |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). [4][5][19] For electron-deficient substrates like difluorophenylboronic acids, these ligands promote efficient reductive elimination and can suppress side reactions like homocoupling.[20] |
| Base | NaOH, Cs₂CO₃ | K₃PO₄ or K₂CO₃. These inorganic bases are effective, inexpensive, and generally do not cause off-gassing upon neutralization during workup.[17] The base must be strong enough to form the active boronate species.[11] |
| Solvent | Dioxane, DMF, Toluene | 2-Propanol/Water, 2-BuOH/H₂O, or CPME (Cyclopentyl methyl ether). These solvent systems are generally safer, more environmentally friendly, and can facilitate easier product isolation and removal of inorganic by-products.[13] |
Controlling Impurities
At scale, even minor impurities can complicate purification and compromise the final product quality.
-
Protodeboronation : The boronic acid can be cleaved by acidic protons, especially at elevated temperatures, leading to the formation of 1,3-difluoro-2-methoxybenzene. Careful control of pH and reaction time is necessary.[9]
-
Homocoupling : Oxidative homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen.[20][21][22]
-
Residual Palladium : The final Active Pharmaceutical Ingredient (API) must have very low levels of residual palladium (typically <10 ppm). This necessitates a dedicated purification strategy.
Detailed Scale-Up Protocol
This protocol describes the synthesis of 2-((3,5-Difluoro-4-methoxyphenyl)methyl)benzonitrile on a 50 kg scale. Note: This is a representative procedure and must be adapted and validated for specific substrates and equipment.
Equipment and Reagents
-
Reactor : 1000 L Glass-Lined Reactor, equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Reagents :
-
2-(Bromomethyl)benzonitrile (Aryl Bromide): 40.0 kg (1.0 equiv)
-
This compound: 39.9 kg (1.05 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂): 230 g (0.005 equiv)
-
Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos): 945 g (0.011 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder: 86.5 kg (2.0 equiv)
-
2-Butanol (2-BuOH): 400 L
-
Deionized Water: 120 L
-
Experimental Workflow Diagram
Caption: A typical workflow for the scale-up of a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reactor Inerting : Ensure the reactor is clean and dry. Purge the vessel with nitrogen for at least 1 hour to displace all oxygen. Maintain a positive nitrogen pressure throughout the process.[13][18]
-
Initial Charge : Charge 2-Butanol (400 L), Deionized Water (120 L), and K₃PO₄ (86.5 kg) to the reactor.
-
Degassing : Begin agitation and sparge the slurry with nitrogen through a dip tube for 60 minutes to thoroughly remove dissolved oxygen.[20] Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[20]
-
Catalyst Charge : Charge Pd(OAc)₂ (230 g) and SPhos (945 g).
-
Heating : Heat the reaction mixture to the target temperature of 85-90 °C.
-
Reagent Addition : In a separate vessel, dissolve 2-(Bromomethyl)benzonitrile (40.0 kg) and this compound (39.9 kg) in 2-Butanol (100 L). Slowly pump this solution into the reactor over 2-3 hours, maintaining the internal temperature below 95 °C.
-
Reaction Monitoring : Hold the reaction at 90 °C. Monitor the conversion by taking samples every hour for HPLC analysis (In-Process Control, IPC). The reaction is complete when <1% of the aryl bromide remains.
-
Workup and Phase Separation : Cool the reactor to 20-25 °C. Stop agitation and allow the phases to separate. Drain the lower aqueous phase.
-
Palladium Removal : Charge a freshly prepared 20% aqueous sodium bisulfite (NaHSO₃) solution (100 L) to the reactor. Heat to 60 °C and stir for 2 hours. This step reduces residual Pd(II) species and helps complex them for removal into the aqueous phase.[23] Cool to 20-25 °C and separate the aqueous phase.
-
Final Wash : Wash the organic layer with a 10% aqueous brine solution (100 L).
-
Crystallization : Concentrate the organic layer via distillation and perform a solvent swap to an isopropanol/heptane mixture to induce crystallization.
-
Isolation : Filter the resulting slurry, wash the cake with cold heptane, and dry under vacuum at 50 °C to a constant weight.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Action(s) |
| Stalled or Slow Reaction | 1. Catalyst deactivation (oxygen).2. Insufficient temperature.3. Inefficient mixing/mass transfer.[13] | 1. Improve inerting/degassing protocol.2. Verify temperature probe accuracy; slightly increase setpoint if safe.3. Increase agitation rate. |
| High Level of Homocoupling | 1. Oxygen present in the reactor.2. Inappropriate ligand choice. | 1. Rigorously degas all solvents and the reaction mixture.[20]2. Screen more electron-rich, bulky ligands (e.g., RuPhos, BrettPhos). |
| High Level of Protodeboronation | 1. Reaction temperature too high.2. Extended reaction time.3. Presence of acidic impurities. | 1. Lower reaction temperature to 75-80 °C.2. Stop reaction as soon as IPC criteria are met.3. Ensure base quality and charge amount is correct. |
| Poor Phase Separation | 1. Emulsion formation. | 1. Add a small amount of brine to the aqueous phase to "break" the emulsion. |
| High Residual Palladium | 1. Ineffective scavenging. | 1. Repeat the NaHSO₃ wash.2. Consider filtration through a dedicated palladium scavenging agent (e.g., silica-based scavengers with thiol groups). |
Conclusion
The scale-up of the Suzuki-Miyaura coupling of this compound is a highly achievable process when approached with a systematic and safety-conscious mindset. Success hinges on a thorough understanding of the reaction mechanism, proactive management of thermal hazards, and rational selection of the catalyst system and reaction conditions to minimize impurity formation. By implementing robust in-process controls and dedicated palladium removal steps, researchers and process chemists can reliably produce high-purity fluorinated biaryls for the advancement of pharmaceutical and materials science programs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Difluoro-4-methoxyphenylboronic Acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 19. jmcct.com [jmcct.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Substituted Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction, particularly when employing substituted boronic acids. The inherent stability and reactivity of boronic acids can be significantly influenced by their substituents, leading to common yet often perplexing experimental failures.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: A Deeper Dive into Failed Reactions
When a Suzuki coupling reaction yields suboptimal results, a systematic approach to troubleshooting is essential. The following section addresses specific problems you might encounter and provides a logical framework for identifying and resolving the root cause.
Question 1: My reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?
Low or no conversion is one of the most common issues in Suzuki coupling. The problem often lies with one of the key components of the catalytic cycle: the catalyst, the substrates, or the reaction conditions.
Initial Checks and Core Concepts:
-
Catalyst Activity: Ensure your palladium source and ligand are active.[1] Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[1][2] Consider using a more robust precatalyst, such as a palladacycle.[1][3]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is critical to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[1][4]
-
Purity of Reagents: Impurities in starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and appropriately dried.
Substituent Effects on Boronic Acids:
The electronic and steric nature of the substituents on your boronic acid can dramatically affect its reactivity.
-
Electron-Donating Groups (EDGs): Generally, EDGs on the aryl boronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields.[5]
-
Electron-Withdrawing Groups (EWGs): EWGs can have a more complex and sometimes detrimental effect, potentially slowing down the reaction.[5][6] However, successful coupling with electron-deficient partners is achievable with careful optimization of reaction conditions.[5]
-
Steric Hindrance: Bulky substituents near the boronic acid moiety can impede its approach to the palladium center, hindering the crucial transmetalation step.[7][8][9] This is a frequent cause of failure with ortho-substituted aryl boronic acids.
Troubleshooting Workflow for Low Conversion:
Question 2: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or protodeboronated starting material. How can I suppress these pathways?
The formation of side products is a clear indication that undesired reaction pathways are competing with your desired cross-coupling.
Understanding the Side Reactions:
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[10] This process can be catalyzed by acids or bases and is often exacerbated by high temperatures and the presence of water.[10][11] Certain boronic acids, like those of some heterocycles (e.g., 2-pyridine boronic acid), are notoriously unstable and prone to this decomposition pathway.[2][10]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2]
Strategies to Minimize Side Reactions:
| Side Reaction | Potential Causes | Recommended Solutions |
| Protodeboronation | Unstable boronic acid (e.g., heteroaryl, vinyl), excess base, high temperature, prolonged reaction time. | - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Lower the reaction temperature.- Reduce reaction time by using a more active catalyst system.- Employ a "slow-release" strategy using boronic esters (e.g., MIDA boronates, organotrifluoroborates) that hydrolyze in situ to the boronic acid, keeping its concentration low.[10][12]- For notoriously unstable boronic acids, consider converting them to more stable derivatives like diethanolamine adducts.[1] |
| Homocoupling | Presence of oxygen, inefficient reduction of Pd(II) precatalyst. | - Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[1][2]- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that is readily reduced.- Use bulky, electron-rich ligands which can promote the desired cross-coupling over homocoupling.[13] |
The "Slow-Release" Strategy:
For particularly sensitive boronic acids, using a more stable derivative that slowly hydrolyzes to the active boronic acid under the reaction conditions can be highly effective. This keeps the instantaneous concentration of the vulnerable boronic acid low, minimizing its decomposition.[10][12]
Question 3: My substrates are sterically hindered, and the reaction is not proceeding. What modifications should I consider?
Steric hindrance is a significant challenge in Suzuki coupling, particularly when dealing with di- or tri-ortho-substituted aryl halides or boronic acids.[8][9]
Overcoming Steric Barriers:
-
Ligand Selection: This is often the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or AntPhos) are highly effective for sterically demanding couplings.[3][9][13] These ligands promote the reductive elimination step and can stabilize the coordinatively unsaturated palladium intermediates necessary for coupling hindered substrates.[9]
-
Catalyst System: Consider using more active precatalysts that can readily form the active Pd(0) species.
-
Base and Solvent: The choice of base and solvent can be crucial. Stronger, non-coordinating bases like K₃PO₄ are often used in these cases. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are common.[4]
-
Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.[14]
Recommended Catalyst/Ligand Systems for Hindered Couplings:
| Substrate Type | Recommended Ligands | Rationale |
| Di-ortho-substituted Aryl Halides | XPhos, SPhos, AntPhos | Bulky ligands facilitate reductive elimination and stabilize the active catalyst.[3][9] |
| Ortho-substituted Boronic Acids | Buchwald-type ligands, N-heterocyclic carbenes (NHCs) | Promote the transmetalation step by creating a less crowded coordination sphere around the palladium center.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction? A1: The base plays multiple crucial roles. It is generally believed to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[15][16] The base also reacts with the palladium(II) halide intermediate formed after oxidative addition, preparing it for transmetalation.[15]
Q2: My reaction mixture turns black. Is this a problem? A2: The formation of a black precipitate, often referred to as palladium black, can indicate catalyst decomposition.[3] This is often a sign of a failed reaction and can be caused by exposure to oxygen, high temperatures, or impurities. To mitigate this, ensure thorough degassing of your reaction mixture and use high-purity reagents.[3]
Q3: How much excess boronic acid should I use? A3: It is common practice to use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents). This can help to drive the reaction to completion, especially if the boronic acid is prone to decomposition or homocoupling.[17] However, using a large excess can complicate purification.
Q4: Can I run Suzuki couplings under anhydrous conditions? A4: While many Suzuki couplings are performed in aqueous solvent mixtures, they can be run under anhydrous conditions. In such cases, the base (e.g., Cs₂CO₃) and the boronic ester can still interact to form a reactive boronate species.[18] This can be advantageous when dealing with water-sensitive functional groups.
Q5: What is the general order of reactivity for aryl halides in Suzuki coupling? A5: The general order of reactivity for the oxidative addition step is R-I > R-OTf > R-Br >> R-Cl.[15] Aryl iodides and bromides are the most commonly used substrates. Aryl chlorides are less reactive and typically require more specialized, electron-rich, and bulky ligands to achieve good results.[2]
Experimental Protocols
General Procedure for a Standard Suzuki-Miyaura Coupling
This protocol provides a general starting point for optimization.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]
-
Purification: Purify the crude product by flash column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Protodeboronation side reactions of (3,5-Difluoro-4-methoxyphenyl)boronic acid
Technical Support Center: (3,5-Difluoro-4-methoxyphenyl)boronic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot common challenges, particularly the undesired side reaction of protodeboronation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using this compound, providing both mechanistic explanations and actionable solutions.
Q1: What is protodeboronation, and why is it a significant side reaction with this compound?
A1: Protodeboronation is an undesired process where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this converts your valuable boronic acid into the simple byproduct 1,3-difluoro-2-methoxybenzene, reducing the yield of your desired cross-coupled product.
The structure of this compound makes it particularly susceptible to this side reaction. The methoxy group (-OCH₃) is strongly electron-donating through resonance, increasing the electron density on the aromatic ring. This heightened electron density makes the ipso-carbon (the carbon atom attached to the boron) more susceptible to attack by a proton (H⁺), leading to the cleavage of the C-B bond. This process is often accelerated under the basic and high-temperature conditions typically used in Suzuki-Miyaura reactions.[2][3][4]
Q2: My Suzuki-Miyaura reaction is giving low yields, and LC-MS/NMR analysis shows a major byproduct corresponding to 1,3-difluoro-2-methoxybenzene. What is the primary cause?
A2: The formation of 1,3-difluoro-2-methoxybenzene is the classic signature of protodeboronation. This indicates that the rate of protodeboronation is competing with, or even exceeding, the rate of the desired productive cross-coupling reaction. Several factors in your reaction setup are likely contributing to this outcome:
-
Base Selection: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2][5]
-
Temperature: Higher reaction temperatures significantly increase the rate of protodeboronation.[2]
-
Water Content: While Suzuki couplings often require some water to facilitate the catalytic cycle, excess water can serve as a proton source for the side reaction.[2]
-
Catalyst Activity: If the palladium catalyst is not efficient enough, the desired transmetalation step may be too slow, allowing more time for the boronic acid to decompose.[2]
Q3: How can I effectively minimize protodeboronation in my experiments?
A3: A multi-faceted approach to reaction optimization is the most effective strategy. You should systematically evaluate the following parameters:
-
Choice of Base: This is one of the most critical factors. Strong bases like NaOH or KOH should be avoided. Instead, use milder inorganic bases which are known to suppress protodeboronation.
-
Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. An initial screen from room temperature to 60 °C is recommended before attempting higher temperatures.[2]
-
Solvent and Water Content: Use anhydrous solvents where possible. If the reaction is sluggish, a carefully controlled amount of water can be added, but excess should be avoided.
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative is a highly effective, albeit more costly, strategy.[1][6] This is often referred to as a "slow-release" approach, which keeps the concentration of the free, unstable boronic acid low throughout the reaction.[7][8]
The following table provides a comparative guide for base selection:
| Base | Strength | Typical Observation in Suppressing Protodeboronation | Citation |
| NaOH, KOH, LiOH | Strong | Generally leads to high rates of protodeboronation, especially at elevated temperatures. Use with extreme caution. | [2][4] |
| K₂CO₃, Cs₂CO₃ | Moderate | Often a good starting point. Cesium carbonate is particularly effective due to its solubility and mildness. | [2] |
| K₃PO₄ | Moderate | An excellent choice for many challenging Suzuki couplings and is highly effective at minimizing protodeboronation. | [2][9] |
| CsF | Mild | Can be very effective, particularly in anhydrous conditions. | [2] |
Q4: Are there specific palladium catalysts or ligands that perform better for this type of electron-rich boronic acid?
A4: Yes. The key is to use a highly active catalyst system that promotes a rapid rate of cross-coupling, allowing it to outcompete the protodeboronation side reaction.[2] Modern catalyst systems based on electron-rich, bulky phosphine ligands are ideal. Consider using palladium precatalysts paired with ligands such as SPhos, XPhos, or RuPhos. These systems are known to form highly active catalytic species that can facilitate coupling at lower temperatures, which is a crucial factor in preventing boronic acid decomposition.[10]
Q5: I suspect my this compound has degraded during storage. How can I assess its purity?
A5: Boronic acids can degrade over time, especially if exposed to moisture and air. You may observe the formation of boroxines (trimeric anhydrides) or baseline protodeboronation.
-
¹H NMR Spectroscopy: This is the most direct method. Dissolve a small sample in a deuterated solvent (like DMSO-d₆). Look for the characteristic aromatic signals of the desired boronic acid. The presence of significant signals corresponding to 1,3-difluoro-2-methoxybenzene indicates degradation.
-
Small-Scale Test Reaction: Before committing a large amount of material, run a small-scale, optimized Suzuki reaction with a reliable coupling partner. Low yields or the prominent formation of the protodeboronated byproduct would confirm the poor quality of the starting material.
-
Storage: Always store the boronic acid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dry place.
Part 2: Visual Guides & Diagrams
Visualizing the chemical processes and troubleshooting logic can significantly aid in understanding and resolving experimental issues.
Reaction Mechanism: Desired Coupling vs. Side Reaction
The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura coupling and highlights the point at which the undesired protodeboronation pathway competes with the productive transmetalation step.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3,5-Difluoro-4-methoxyphenyl)boronic acid
Welcome to the technical support guide for the purification of (3,5-Difluoro-4-methoxyphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar arylboronic acids. Here, we address common challenges and provide field-proven, in-depth solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile of crude arylboronic acids is often predictable. For this compound, synthesized typically via lithiation of a bromo-precursor followed by quenching with a trialkyl borate, you should anticipate the following:
-
Boronic Anhydride (Boroxine): This is the most common impurity, formed by the dehydration and cyclic trimerization of three boronic acid molecules. It exists in equilibrium with the monomeric acid form.
-
Protodeborylated Product: This is the arene product where the boronic acid group has been replaced by a hydrogen atom (i.e., 2,6-difluoroanisole). This can occur under acidic or basic conditions, especially at elevated temperatures.
-
Homocoupled Biaryl: A dimer formed by the coupling of two (3,5-Difluoro-4-methoxyphenyl) units.
-
Unreacted Starting Materials: Such as 4-bromo-2,6-difluoroanisole.
-
Oxidized Byproducts: Arylboronic acids can be susceptible to oxidation.
Q2: How stable is this compound during purification and storage?
A: While generally stable under recommended storage conditions (room temperature, tightly sealed), arylboronic acids are susceptible to degradation.[1] The primary concerns are:
-
Dehydration: As mentioned, this leads to the formation of the corresponding boroxine. This is often reversible.
-
Protodeboronation: The C-B bond can be cleaved under certain conditions. Sterically hindered and electron-rich arylboronic acids are particularly prone to this, and the reaction can be catalyzed by residual palladium or accelerated under strongly acidic or basic conditions.
-
Oxidation: Exposure to air and light over long periods can lead to degradation.
For optimal stability, store the purified solid under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.
Q3: What is the best first-pass purification strategy for this compound?
A: For a crude mixture containing non-acidic organic impurities, an acid-base extraction is an exceptionally effective and scalable initial purification step. This method leverages the acidic nature of the boronic acid group to separate it from neutral or basic impurities.[2][3][4] A detailed protocol is provided in the Troubleshooting Guide below.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges you may encounter.
Issue 1: Low Purity After Initial Aqueous Work-up
Q: My crude product, isolated after quenching the reaction and a simple water/organic solvent extraction, is only <80% pure by NMR. How can I efficiently remove the neutral organic impurities?
A: This is the ideal scenario for employing a rigorous acid-base extraction. The boronic acid is converted to its water-soluble boronate salt with a base, washed with an organic solvent to remove impurities, and then regenerated by acidification.[5]
Workflow: Acid-Base Extraction
Caption: Workflow for purifying boronic acids via acid-base extraction.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).
-
Transfer the solution to a separatory funnel and add an equal volume of 1-2 M aqueous sodium hydroxide (NaOH).
-
Shake the funnel vigorously for 1-2 minutes. The boronic acid will react to form the sodium boronate salt and move into the aqueous layer.
-
Allow the layers to separate. Drain and save the lower aqueous layer. Discard the upper organic layer, which contains the neutral impurities.[3]
-
Return the aqueous layer to the funnel and cool it in an ice bath.
-
Slowly add 1-2 M hydrochloric acid (HCl) with swirling until the pH of the aqueous solution is between 2 and 3 (check with pH paper). The pure boronic acid will precipitate as a white solid.
-
Extract the aqueous suspension three times with fresh portions of EtOAc.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Issue 2: Recrystallization Failures
Q: I am attempting to recrystallize the product, but it either "oils out" or the recovery is very poor. What is the best approach?
A: Recrystallization is an excellent technique for achieving high purity but requires careful solvent selection. "Oiling out" typically occurs when the solution is cooled too rapidly or is too concentrated.[6]
Expertise & Causality: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at elevated temperatures. For arylboronic acids, mixed solvent systems are often highly effective.
Data Presentation: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Ratio (Approx.) | Protocol Notes |
| Water | Single | N/A | Good for polar boronic acids. Heat to dissolve, then cool slowly. May require significant volume.[7] |
| Ethyl Acetate / Hexanes | Anti-solvent | 1:5 to 1:10 | Dissolve product in a minimum of hot EtOAc. Slowly add hexanes at temperature until solution becomes faintly cloudy. Cool slowly to room temperature, then in an ice bath.[8] |
| Toluene | Single | N/A | An excellent solvent for crystallizing aromatic compounds.[9] |
| Dichloroethane | Single | N/A | Mentioned as a viable solvent for boronic acids.[10] |
Step-by-Step Protocol: Small-Scale Anti-Solvent Recrystallization
-
Place the impure solid (e.g., 100 mg) in a small vial.
-
Add a "good" solvent (e.g., hot ethyl acetate) dropwise until the solid just dissolves.
-
Slowly add a miscible "poor" solvent (the anti-solvent, e.g., hexanes) at the elevated temperature until the solution becomes persistently turbid.
-
Add one or two more drops of the "good" solvent to redissolve the solid and clarify the solution.
-
Allow the vial to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod or place it in a refrigerator overnight.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
Issue 3: Challenges with Silica Gel Chromatography
Q: My boronic acid streaks badly on a silica gel column, and I suspect it is decomposing. Is chromatography a viable option?
A: Standard silica gel chromatography is notoriously difficult for boronic acids.[11][12] The Lewis acidic silanol groups on the silica surface can strongly interact with the electron-rich boronic acid, leading to irreversible adsorption, streaking, and decomposition. However, this can be overcome.
Authoritative Grounding: A proven method is to suppress the Lewis acidity of the silica gel by impregnating it with boric acid. This technique has been shown to be effective for the purification of related boronic esters, and the principle applies to the free acids as well.[13][14]
Diagram: Boronic Acid Interaction with Silica
Caption: Interaction of boronic acid with acidic silica gel surface.
Step-by-Step Protocol: Preparation of Boric Acid-Impregnated Silica Gel This protocol is adapted from the method described by Hitosugi et al. for boronic esters.[13]
-
Prepare a saturated solution of boric acid in a polar solvent like acetone.
-
Add the required amount of silica gel to this solution to form a slurry.
-
Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the silica gel powder thoroughly under high vacuum to remove all solvent.
-
Use this treated silica gel to pack your column as you normally would.
Recommended Eluent Systems:
-
Hexane / Ethyl Acetate gradient
-
Dichloromethane / Methanol gradient (for more polar compounds)[3]
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Improving solubility of (3,5-Difluoro-4-methoxyphenyl)boronic acid in reaction media
Welcome to the technical support hub for (3,5-Difluoro-4-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on overcoming solubility challenges in reaction media. Here, we combine in-depth scientific principles with practical, field-proven troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to solubility issues?
A: Several intrinsic properties of this molecule contribute to its limited solubility. The planar, rigid structure of the phenyl ring, combined with two electron-withdrawing fluorine atoms, increases its crystal lattice energy, making it more difficult for solvent molecules to break it apart. While the methoxy group provides some polarity, the overall molecule has a significant non-polar character. Furthermore, like many boronic acids, it can form cyclic, trimeric anhydrides called boroxines, especially in non-aqueous solvents, which are often less soluble than the monomeric acid form.[1][2]
Q2: Can I just heat the reaction to get it to dissolve?
A: Increasing the temperature can certainly improve the solubility of most boronic acids, including this one.[3][4] However, this approach requires caution. Elevated temperatures can accelerate side reactions, such as protodeboronation (loss of the boronic acid group), especially in the presence of water and a strong base.[5] It can also lead to the degradation of other sensitive functional groups in your reaction partners or the palladium catalyst complex. A careful balance must be struck, and incremental temperature increases are recommended.
Q3: My boronic acid appears to be degrading in the presence of the base before the coupling partner is consumed. What is happening?
A: This is a classic case of base-promoted protodeboronation. Polyfluorinated aryl boronic acids are particularly susceptible to this side reaction.[6][7] The electron-withdrawing fluorine atoms make the ipso-carbon more electrophilic and thus more susceptible to protonolysis. This process is often faster at higher temperatures and with stronger bases. If you observe this, consider using a milder base (e.g., K₂CO₃, CsF) or a base-free coupling method if applicable.[6]
Troubleshooting Guide: Improving Solubility & Reaction Success
This section addresses common problems encountered during reactions with this compound and provides a systematic approach to resolving them.
Problem 1: The boronic acid does not fully dissolve in the initial solvent system.
Your reaction mixture appears as a heterogeneous slurry, even after initial stirring. This can lead to slow, incomplete reactions and inconsistent results.
Caption: Troubleshooting workflow for initial dissolution issues.
1. Solvent System Optimization:
-
Rationale: The choice of solvent is the most critical factor influencing solubility. A single solvent may not be sufficient. Often, a mixture of a non-polar solvent to solubilize the organic components and a polar co-solvent to dissolve the base and aid in boronic acid dissolution is optimal.[8][9]
-
Recommended Solvents:
-
Ethers: Dioxane and Tetrahydrofuran (THF) are common choices.
-
Aromatics: Toluene can be effective, especially at higher temperatures.
-
Amides: N,N-Dimethylformamide (DMF) can be an excellent solvent for boronic acids but can sometimes complicate product purification.[10]
-
-
Protocol: Co-Solvent Screening
-
To three separate vials, add a small, equivalent amount of this compound.
-
To vial 1, add 1 mL of Toluene.
-
To vial 2, add 1 mL of a 4:1 mixture of Toluene:DMF.
-
To vial 3, add 1 mL of a 4:1 mixture of Dioxane:Water.
-
Stir all vials at room temperature for 10 minutes and visually assess the degree of dissolution. This will provide a rapid indication of a suitable starting point.
-
2. Managing Boroxine Formation:
-
Rationale: Boronic acids can reversibly form cyclic trimers (boroxines) through the loss of water.[11][12] In anhydrous organic solvents, this equilibrium can shift towards the often less-soluble boroxine. Adding a small amount of water can hydrolyze the boroxine back to the more soluble boronic acid.[11]
-
Actionable Step: If using a non-aqueous solvent like dioxane or THF, consider adding water as a co-solvent (e.g., in a 4:1 to 10:1 organic:water ratio). This often creates a biphasic system that can be highly effective for Suzuki-Miyaura couplings.[13]
3. The Role of the Base:
-
Rationale: The base is essential for activating the boronic acid for transmetalation by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻).[14][15][16] However, the inorganic salts used as bases (e.g., K₂CO₃, K₃PO₄) are often insoluble in organic solvents.
-
Actionable Step: Add the base after the boronic acid and coupling partner have had a chance to dissolve in the organic solvent. The addition of water in a biphasic system helps dissolve the base and facilitates its interaction with the boronic acid at the phase interface.
| Solvent System | Typical Temperature Range (°C) | Pros | Cons |
| Toluene / Water | 80 - 110 | Good for high-temp reactions; easy to remove. | Can have poor solubility at room temp. |
| Dioxane / Water | 80 - 100 | Excellent for a wide range of substrates. | High boiling point; peroxide formation risk. |
| THF / Water | 60 - 66 | Lower boiling point, easier to remove. | May not be suitable for high-temp reactions. |
| DMF / Water | 80 - 120 | Excellent solvating power for boronic acids.[10] | High boiling point; difficult to remove. |
Problem 2: The reaction is sluggish or stalls despite achieving initial dissolution.
The reaction starts but fails to proceed to completion, even after extended reaction times.
Caption: Troubleshooting workflow for stalled or incomplete reactions.
1. Employ a Phase-Transfer Catalyst (PTC):
-
Rationale: In biphasic (organic/aqueous) systems, a PTC can significantly accelerate the reaction. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the boronate anion from the aqueous phase into the organic phase where the palladium catalyst resides.[17][18] This dramatically increases the effective concentration of the activated nucleophile, overcoming solubility and mass transfer limitations.[19]
-
Protocol: PTC-Enhanced Suzuki-Miyaura Coupling
-
Set up the reaction as usual in a biphasic solvent system (e.g., Toluene/Water).
-
Add this compound, the aryl halide, the palladium catalyst, and the aqueous base.
-
Add 5-10 mol% of TBAB to the reaction mixture.
-
Proceed with heating and monitoring as you normally would. A significant rate enhancement is often observed.
-
2. Convert to a More Stable Boronate Ester:
-
Rationale: If protodeboronation is a significant issue, converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or an MIDA boronate, can be an effective strategy.[20] These esters are generally more soluble in organic solvents and less prone to premature decomposition. They slowly hydrolyze in the reaction medium to release the boronic acid in situ, maintaining a low, steady-state concentration that favors the desired cross-coupling over degradation.[21]
-
Actionable Step: Before the coupling reaction, react the this compound with pinacol in a suitable solvent (like toluene or THF) with a dehydrating agent to form the corresponding boronate ester. Isolate the ester and use it in the subsequent Suzuki-Miyaura reaction.
3. Re-evaluate the Base:
-
Rationale: The choice of base is critical. While strong bases like NaOH or KOH can be effective, they can also promote protodeboronation.[15] A weaker base like K₂CO₃ or Cs₂CO₃ is often a better choice for electron-deficient boronic acids.[10] The enhanced solubility of Cs₂CO₃ in some organic solvents can also be advantageous.
-
Actionable Step: If using a strong base leads to decomposition, switch to 2-3 equivalents of K₂CO₃ or K₃PO₄.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. researchgate.net [researchgate.net]
- 20. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling Byproducts in Suzuki Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] Despite its widespread use, the reaction is not without its complexities. One of the most persistent challenges researchers face is the formation of homocoupling byproducts, where the organoboron species couples with itself to form a symmetrical biaryl. This side reaction not only consumes valuable starting material, reducing the yield of the desired product, but also complicates purification due to the structural similarities between the byproduct and the target molecule.[4]
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and ultimately manage the formation of homocoupling byproducts in their Suzuki reactions.
Understanding the Enemy: Mechanisms of Homocoupling
To effectively combat homocoupling, it is crucial to first understand the mechanistic pathways through which it occurs. Homocoupling of boronic acids is primarily driven by two pathways: the presence of palladium(II) species and the influence of oxygen.
Key Homocoupling Pathways:
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, the Pd(II) species can react directly with two molecules of the boronic acid. This reaction forms the homocoupled dimer and, in the process, reduces Pd(II) to the catalytically active Pd(0) state.[1][5][6] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst back to Pd(II).[1][4] This newly formed Pd(II) can then enter the homocoupling pathway described above, creating a detrimental cycle that consumes the boronic acid.[1][4] Rigorous exclusion of oxygen is therefore paramount.[4][6]
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Suzuki cycle vs. the competing homocoupling pathway.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct. What are the primary causes?
A1: This is the classic sign of boronic acid homocoupling. The two most likely culprits are the presence of dissolved oxygen and/or the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) state.[1][4][5]
-
Oxygen Contamination: Oxygen can oxidize your active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1][4][7]
-
Pd(II) Precatalysts: If you use a source like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂), it can directly react with the boronic acid to form the homocoupled product as it gets reduced to Pd(0).[5]
Q2: How can I effectively remove oxygen from my reaction?
A2: Rigorous deoxygenation is critical. Standard inert gas purging might not be sufficient to remove all dissolved oxygen.
Protocol: Nitrogen/Argon Subsurface Sparging
This method is highly effective for removing dissolved oxygen from solvents.[4][6]
-
Setup: Assemble your reaction flask with the solvent and a stir bar. Insert a long needle or cannula connected to a nitrogen or argon line, ensuring the tip is below the solvent surface. Provide a second needle as an outlet for the displaced gas.
-
Sparging: Bubble the inert gas through the solvent with gentle stirring for 15-30 minutes. For larger volumes, a longer duration is recommended.
-
Maintain Atmosphere: After sparging, remove the sparging needle but maintain a positive pressure of the inert gas (a balloon or bubbler system) for the duration of the setup and reaction.
-
Reagent Addition: Add reagents under this positive pressure of inert gas.
Q3: My reaction is properly degassed, but I still see homocoupling. What's next?
A3: If oxygen is truly eliminated, the issue likely lies with your choice of palladium source, ligands, or base.
Caption: Troubleshooting workflow for minimizing homocoupling.
Q4: How does my choice of palladium source impact homocoupling?
A4: The oxidation state and the nature of the palladium source are critical.
| Palladium Source | Type | Impact on Homocoupling | Recommendation |
| Pd(OAc)₂, PdCl₂ | Pd(II) Salts | High potential. Directly promotes homocoupling during its reduction to Pd(0).[5] | Use with caution. Ensure rigorous degassing and consider adding a mild reducing agent. |
| Pd(PPh₃)₄ | Pd(0) Source | Low potential. Enters the catalytic cycle directly without needing a reduction step.[5] | A good choice to minimize homocoupling, but can be sensitive to air. |
| Pd₂(dba)₃ | Pd(0) Source | Low potential. A common and effective Pd(0) source that can reduce homocoupling.[5][8] | Often used with an added phosphine ligand. |
| Buchwald Precatalysts | Pd(II) Precatalysts | Very low potential. Designed to cleanly and efficiently generate the active Pd(0) species, minimizing side reactions.[1] | Highly recommended, especially G3 and G4 generations, for difficult couplings. |
Q5: What role do ligands play in this process?
A5: Ligands are not just spectators; they actively influence the catalyst's stability and reactivity.
-
Steric Hindrance: Bulky ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can sterically hinder the formation of palladium intermediates that lead to homocoupling.[5][9][10]
-
Electronic Effects: Electron-rich ligands promote the desired reductive elimination step of the cross-coupling cycle, which can outcompete the homocoupling pathway.[1][11]
Recommendation: If homocoupling is an issue, switch from simple ligands like PPh₃ to a bulkier, more electron-donating ligand like SPhos or XPhos.[5][9]
Q6: Can the base I use affect homocoupling rates?
A6: Yes. While the base is necessary to activate the boronic acid for transmetalation, a poor choice can worsen side reactions.[2]
-
Strength: Very strong bases can sometimes promote side reactions.
-
Recommendation: Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are effective for the coupling reaction but generally less likely to promote homocoupling compared to strong hydroxide bases under certain conditions.[5][12]
Q7: I'm seeing a byproduct corresponding to my starting aryl halide without the halogen. What is happening?
A7: You are observing dehalogenation (or protodehalogenation). This occurs when the R¹-Pd(II)-X intermediate reacts with a hydride source in the mixture (which can be the solvent, base, or impurities) and reductively eliminates to form R¹-H instead of the cross-coupled product.[1][8]
Solutions:
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents like dioxane, THF, or toluene.[8]
-
Base Selection: Ensure you are using a high-purity base.
-
Ligand Choice: Using bulky, electron-rich ligands can accelerate the desired transmetalation and reductive elimination steps, minimizing the lifetime of the intermediate susceptible to dehalogenation.
Q8: My boronic acid seems to be degrading. What is this side reaction?
A8: This is likely protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][13] This is particularly common with heteroaryl boronic acids and under aqueous basic conditions.[1][13][14]
Solutions:
-
Use Boronic Esters: Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3][8]
-
Control Water Content: While some water is often beneficial or necessary for Suzuki reactions, excessive amounts can promote protodeboronation. Optimize the solvent/water ratio.[12]
-
Temperature Control: Higher temperatures can accelerate protodeboronation. Run the reaction at the lowest effective temperature.
Preventative Strategies: Setting Up for Success
The best way to manage homocoupling is to prevent it from the start.
-
Choose a Pd(0) Source or a Modern Precatalyst: Avoid simple Pd(II) salts when possible. Using sources like Pd(PPh₃)₄, Pd₂(dba)₃, or a Buchwald G3/G4 precatalyst will provide a clean entry into the catalytic cycle.[1][5]
-
Select a Bulky, Electron-Rich Ligand: For all but the simplest substrates, ligands like SPhos, XPhos, or an appropriate NHC ligand are a superior choice to PPh₃.[5][9][10]
-
Use a Suitable Base: Start with a moderately weak inorganic base like K₃PO₄ or K₂CO₃. They are effective and have a lower propensity for promoting side reactions.
-
Rigorous Deoxygenation: Always use a robust degassing technique like subsurface sparging. Do not underestimate the detrimental effect of residual oxygen.[4][6]
-
Use High-Purity Reagents: Ensure your solvents are anhydrous (if intended) and that all reagents are of high purity to avoid introducing contaminants that could interfere with the catalysis.
Advanced Solutions
If homocoupling persists despite the above measures, consider these advanced strategies:
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by keeping the concentration of free Pd(II) low without interfering with the main catalytic cycle.[6]
-
Heterogeneous Catalysts: In some cases, using a heterogeneous catalyst like palladium on carbon (Pd/C) or palladium black can simplify the control of palladium species and reduce homocoupling.[6]
By understanding the underlying mechanisms and systematically applying these troubleshooting and preventative strategies, you can significantly reduce or eliminate homocoupling byproducts, leading to higher yields, easier purifications, and more reliable results in your Suzuki-Miyaura cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: (3,5-Difluoro-4-methoxyphenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support hub for (3,5-Difluoro-4-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this electron-deficient boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the insights needed to navigate experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the common causes?
Low yields with this substrate are often traced back to a few key factors related to its electronic nature. The fluorine atoms are strongly electron-withdrawing, which can impact the reactivity of the boronic acid.
Common culprits include:
-
Inefficient Transmetalation: The electron-deficient nature of the aryl ring can slow down the transfer of the organic group from boron to the palladium catalyst. This is a critical step in the catalytic cycle.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water), leading to the formation of 1,3-difluoro-2-methoxybenzene instead of the desired coupled product.[2][3] This is particularly prevalent with electron-deficient boronic acids.[4]
-
Catalyst Inactivity: The palladium catalyst may not be optimal for this specific substrate, or it may have decomposed.[3]
-
Inappropriate Base or Solvent Selection: The choice of base and solvent is crucial and highly interdependent for activating the boronic acid while minimizing side reactions.[1][5]
Q2: How do I choose the right base for my reaction? I've seen carbonates, phosphates, and hydroxides used.
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[1][6][7][8] The choice of base can significantly influence the reaction's success.
-
Weak vs. Strong Bases: For an electron-deficient boronic acid like this compound, a moderately strong base is often a good starting point. Very strong bases like NaOH or KOH can accelerate protodeboronation, especially in the presence of water.[3]
-
Commonly Used Bases:
-
Potassium Carbonate (K₂CO₃): A versatile and often effective choice for a wide range of Suzuki couplings.
-
Cesium Carbonate (Cs₂CO₃): Often used in more challenging couplings due to its higher solubility in organic solvents.[1]
-
Potassium Phosphate (K₃PO₄): A strong base that can be very effective, but care must be taken to control protodeboronation.[1]
-
Potassium Fluoride (KF): A milder base that can be advantageous in minimizing protodeboronation, particularly under anhydrous conditions.[3]
-
Below is a comparative table to guide your selection:
| Base | Strength | Common Use Case | Potential Issues with this compound |
| K₂CO₃ | Moderate | General purpose, good starting point. | May be insufficient for very challenging couplings. |
| Cs₂CO₃ | Strong | Challenging couplings, improved solubility.[1] | Can promote protodeboronation if not optimized. |
| K₃PO₄ | Strong | Often provides high yields.[1] | High risk of protodeboronation, especially with water. |
| KF | Mild | For base-sensitive substrates.[8] | May lead to slower reaction rates. |
Q3: What is the best solvent system for this boronic acid? Should I use aqueous or anhydrous conditions?
The solvent system influences catalyst stability, reagent solubility, and the rate of side reactions.[9][10]
-
Aqueous/Biphasic Systems: A mixture of an organic solvent (like toluene, dioxane, or THF) with water is very common for Suzuki reactions.[11] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. However, for this compound, water is the proton source for the detrimental protodeboronation side reaction.[3]
-
Anhydrous Systems: Using dry aprotic solvents can significantly suppress protodeboronation.[3] Solvents like anhydrous dioxane or THF are excellent choices.
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can be effective but may influence the selectivity of the reaction in some cases.[9]
Recommendation: Start with an anhydrous polar aprotic solvent like dioxane or THF to minimize the risk of protodeboronation. If solubility of the base is an issue, a minimal amount of water can be added, but this should be carefully optimized.
Troubleshooting Guide
Problem: Significant Protodeboronation Observed
You've identified the formation of 1,3-difluoro-2-methoxybenzene as a major byproduct.
Causality: The C-B bond is being cleaved by a proton source, a common issue with electron-deficient arylboronic acids.[2] This is often accelerated by strong bases and protic solvents.[12]
Solutions:
-
Switch to Anhydrous Conditions: This is the most effective way to minimize protodeboronation.[3] Ensure your solvent is rigorously dried and your glassware is flame-dried under an inert atmosphere.
-
Use a Milder Base: Transition from strong bases like K₃PO₄ or NaOH to K₂CO₃ or KF.[3]
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally less prone to protodeboronation.[4][13]
Problem: Reaction Stalls, Starting Material Remains
The reaction starts but does not go to completion, even after extended reaction times.
Causality: This often points to issues with the catalyst or insufficient reactivity for the transmetalation step.
Solutions:
-
Optimize the Catalyst System:
-
Ligand Choice: For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can accelerate both oxidative addition and reductive elimination, improving overall catalytic turnover.
-
Precatalyst: Use a modern, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure a consistent source of active Pd(0).[3]
-
-
Increase Temperature: Sluggish reactions can often be accelerated by increasing the reaction temperature. Ensure your solvent choice is appropriate for higher temperatures (e.g., dioxane or toluene over THF).
-
Re-evaluate Base and Solvent: A stronger, more soluble base like Cs₂CO₃ in an anhydrous solvent might be necessary to drive the transmetalation forward.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol provides a robust starting point for coupling this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv, finely powdered and dried)
-
Anhydrous solvent (e.g., Dioxane or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried or oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: LC-MS Analysis of (3,5-Difluoro-4-methoxyphenyl)boronic acid Reactions
Welcome to the technical support center for the LC-MS analysis of reactions involving (3,5-Difluoro-4-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to combine technical accuracy with practical, field-tested insights to ensure the integrity and success of your analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with this compound, particularly in Suzuki-Miyaura coupling?
A1: When using this compound in Suzuki-Miyaura coupling reactions, several side products can arise. It is crucial to identify these to understand reaction efficiency and purity of the desired product. The primary side products include:
-
Protodeboronation Product: This is often a major byproduct where the boronic acid group is replaced by a hydrogen atom, yielding 1,3-difluoro-2-methoxybenzene. This side reaction is common for many boronic acids and can be influenced by factors like reaction pH, temperature, and the presence of water.[1][2]
-
Homocoupling Product: The boronic acid can couple with itself to form a symmetrical biaryl, in this case, 3,3',5,5'-tetrafluoro-4,4'-dimethoxybiphenyl. This is often observed when the catalytic cycle is inefficient or when oxidative conditions are present.[3]
-
Oxidation Product: The boronic acid can be oxidized to the corresponding phenol, 3,5-difluoro-4-methoxyphenol.[4][5][6] This can be promoted by certain oxidizing agents or even atmospheric oxygen under specific catalytic conditions.[7]
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While this is a reversible process, it can complicate analysis and quantification.[8]
dot
Caption: Common reaction pathways for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of reaction mixtures containing this compound and its derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Boronic Acid Species
Symptoms: Your chromatogram shows tailing or fronting peaks for the boronic acid starting material and potentially other boron-containing intermediates.
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Boronic acids can interact with residual silanols on silica-based C18 columns, leading to peak tailing.[9][10]
-
Solution: Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. Alternatively, adding a small amount of a competitive agent like formic acid to the mobile phase can help improve peak shape.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[11]
-
Solution: Dilute your sample and reinject. Ensure your injection volume and concentration are within the linear range of the column.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[9][12]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Issue 2: Difficulty in Distinguishing and Identifying Side Products
Symptoms: You observe multiple peaks in your chromatogram close to your product peak, but you are unsure of their identities.
Possible Causes & Solutions:
-
Co-elution of Isomers or Structurally Similar Compounds: Homocoupling products can have similar retention times to the desired cross-coupled product.[3]
-
Solution 1: Optimize Chromatography: A shallower gradient can improve the separation of closely eluting compounds.[13][14] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.
-
Solution 2: High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements. This will allow you to determine the elemental composition of each peak and differentiate between, for example, the desired product and the homocoupling byproduct based on their distinct molecular formulas.
-
Solution 3: Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the co-eluting peaks.[15][16] The desired product and side products will likely have unique fragmentation patterns that can be used for identification.
-
Issue 3: Low Sensitivity or No Signal for Boronic Acid Species
Symptoms: You are unable to detect the starting boronic acid or related intermediates in your LC-MS analysis.
Possible Causes & Solutions:
-
Poor Ionization Efficiency: Boronic acids may not ionize efficiently under standard electrospray ionization (ESI) conditions.
-
Adduct Formation: Boronic acids can form various adducts with salts (e.g., sodium, potassium) or solvents present in the mobile phase, which can split the signal among multiple ions and reduce the intensity of the primary molecular ion.[21][22][23]
-
Solution: Use high-purity solvents and additives.[24] If adducts are observed, sum the ion currents of the primary ion and its major adducts for quantification.
-
-
In-source Fragmentation or Instability: The boronic acid may be unstable under the MS source conditions.
-
Solution: Optimize the source parameters, such as the capillary voltage and source temperature, to minimize in-source fragmentation.
-
Experimental Protocol: LC-MS Analysis of a Suzuki-Miyaura Reaction Mixture
This protocol provides a starting point for the analysis of a reaction mixture containing this compound.
1. Sample Preparation:
-
Take a 10 µL aliquot of the crude reaction mixture.
-
Quench the reaction by adding 100 µL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any solids.
-
Transfer the supernatant to an LC-MS vial for analysis.
2. LC-MS Parameters:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive and Negative |
| Mass Range | 100 - 1000 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
Table 1: Recommended Starting LC-MS Parameters
dot
Caption: A typical workflow for sample preparation and LC-MS analysis.
Data Interpretation: Identifying Key Species
The following table lists the expected m/z values for the key compounds of interest.
| Compound | Formula | Expected [M+H]+ | Expected [M-H]- |
| This compound | C7H7BF2O3 | 189.0481 | 187.0325 |
| 1,3-Difluoro-2-methoxybenzene | C7H6F2O | 145.0465 | N/A |
| 3,3',5,5'-Tetrafluoro-4,4'-dimethoxybiphenyl | C14H10F4O2 | 287.0695 | N/A |
| 3,5-Difluoro-4-methoxyphenol | C7H6F2O2 | 161.0414 | 159.0258 |
Table 2: Expected m/z Values for Key Analytes
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
- 12. halocolumns.com [halocolumns.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. sciex.com [sciex.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. acdlabs.com [acdlabs.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ccc.bc.edu [ccc.bc.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of (3,5-Difluoro-4-methoxyphenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
Introduction
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorinated aryl moieties is a cornerstone strategy for fine-tuning molecular properties. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, with arylboronic acids serving as indispensable building blocks.[1][2] Among these, substituted phenylboronic acids, such as (3,5-Difluoro-4-methoxyphenyl)boronic acid, offer a unique combination of electronic and steric attributes.
This guide provides an in-depth comparative analysis of the reactivity of this compound against its structural isomers. We will dissect the underlying electronic and steric factors that govern their performance in the Suzuki-Miyaura coupling, supported by representative data and a detailed experimental protocol for comparative analysis. This document is intended to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions in reagent selection and reaction optimization.
Theoretical Framework: Deconstructing Reactivity
The efficacy of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is not arbitrary; it is dictated by a delicate interplay of electronic effects, steric hindrance, and the intrinsic stability of the C-B bond.[3][4]
Electronic Effects: The Push and Pull of Substituents
The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-determining step and is highly sensitive to the electronic nature of the boronic acid.[1]
-
Inductive Effects (-I): Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species necessary for transmetalation.[5][6]
-
Mesomeric Effects (+M): The methoxy group (-OCH₃) possesses a lone pair of electrons on the oxygen atom, which can be delocalized into the aromatic ring. This results in an electron-donating mesomeric effect, increasing the nucleophilicity of the ipso-carbon (the carbon bonded to boron) and promoting its transfer to the electrophilic palladium center.
The relative positions of these substituents are critical. For This compound , the two fluorine atoms are meta to the boronic acid. In this position, their strong -I effect dominates, withdrawing electron density from the ring. The methoxy group is para, where its +M effect is strongest, directly opposing the withdrawing effects of the fluorines and enriching the electron density of the reaction center.
Steric Hindrance: The Gatekeeper of Reactivity
The physical bulk of substituents, particularly in the ortho positions relative to the boronic acid, can significantly impede the approach of the palladium catalyst complex.[7][8] This steric clash can dramatically reduce the reaction rate and overall yield.[3] Isomers with fluorine or methoxy groups at the C2 or C6 positions are expected to exhibit significantly lower reactivity compared to those without ortho substituents.
Stability and Protodeboronation
A critical side reaction in Suzuki-Miyaura coupling is protodeboronation, the cleavage of the C-B bond by a proton source (often water or alcohol) to yield the corresponding arene.[4] Phenylboronic acids with strong electron-withdrawing groups can be more susceptible to this undesired pathway, particularly under basic conditions.[5]
Visualizing the Suzuki-Miyaura Catalytic Cycle
To understand the context of our comparison, a firm grasp of the reaction mechanism is essential. The following diagram illustrates the key steps of the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis
Based on the principles outlined above, we can predict a general reactivity trend among this compound and its isomers. The absence of ortho substituents in the target compound suggests it should be highly reactive, benefiting from the activating +M effect of the para-methoxy group while the meta-fluorines enhance the boron's Lewis acidity.
The following table provides a qualitative and quantitative comparison based on established structure-activity relationships. The yield data is representative and collated from various sources under similar, though not identical, conditions to provide a general performance benchmark.[3][5] A standardized experimental protocol, as provided in the next section, is required for a direct, unbiased comparison.
Table 1: Comparative Reactivity of Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid Isomer | Key Structural Features | Predicted Reactivity | Representative Yield (%) |
| This compound | No ortho groups; p-methoxy (+M); two m-fluoro (-I) | High | > 90% |
| (2,5-Difluoro-4-methoxyphenyl)boronic acid | One o-fluoro (-I, steric hindrance); one m-fluoro (-I); p-methoxy (+M) | Moderate to Low | 50 - 70% |
| (2,6-Difluoro-4-methoxyphenyl)boronic acid | Two o-fluoro groups (significant steric hindrance) | Very Low | < 20% |
| (3,4-Difluorophenyl)boronic acid | No o-groups; m,p-fluoro (-I) | High | > 85% |
| 4-Methoxyphenylboronic acid | No o-groups; p-methoxy (+M) | High | > 95% |
| 3,5-Difluorophenylboronic acid | No o-groups; two m-fluoro (-I) | Moderate to High | 80 - 90% |
Note: Yields are illustrative and can vary significantly with the specific aryl halide, catalyst, base, solvent, and temperature used.
Experimental Protocol: A Self-Validating System for Reactivity Screening
To facilitate a direct and reliable comparison, the following standardized protocol for a Suzuki-Miyaura coupling reaction is provided. Running all isomers under these identical conditions will generate a trustworthy, internally consistent dataset.
Materials and Reagents:
-
Aryl boronic acid isomer (1.2 equiv)
-
4-Bromoanisole (1.0 equiv, 0.5 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene (3 mL)
-
Deionized Water (0.3 mL)
-
Reaction vial (e.g., 8 mL screw-cap vial) with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl boronic acid isomer (0.6 mmol), 4-bromoanisole (93.5 mg, 0.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K₃PO₄ (212 mg, 1.0 mmol).
-
Inerting: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Through the septum, add degassed toluene (3 mL) followed by degassed deionized water (0.3 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for the designated time (e.g., monitor by TLC or LC-MS at 1h, 4h, and 12h intervals).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (5 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Determine the isolated yield and confirm the product's identity via ¹H NMR and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Standardized workflow for comparative Suzuki-Miyaura coupling experiments.
Conclusion
The reactivity of substituted phenylboronic acids is a nuanced function of substituent electronic and steric properties. This compound emerges as a highly effective coupling partner, strategically balancing the potent, meta-positioned inductive effects of two fluorine atoms with the para-positioned mesomeric donation of a methoxy group. Its lack of ortho substituents circumvents the steric penalties that severely diminish the reactivity of isomers like (2,6-Difluoro-4-methoxyphenyl)boronic acid.
For researchers in drug discovery and materials science, this analysis underscores the importance of rational design in reagent selection. By understanding the fundamental principles that govern reactivity, chemists can more effectively predict reaction outcomes, minimize empirical optimization, and accelerate the synthesis of target molecules. The provided standardized protocol offers a robust framework for generating reliable, head-to-head comparative data, ensuring that choices are guided by sound experimental evidence.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the NMR Analysis of (3,5-Difluoro-4-methoxyphenyl)boronic Acid and Its Derivatives
In the landscape of modern drug discovery and organic synthesis, halogenated phenylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has cemented their role in the construction of complex molecular architectures. Among these, (3,5-Difluoro-4-methoxyphenyl)boronic acid and its derivatives are of particular interest due to the unique electronic properties imparted by the fluorine and methoxy substituents. These modifications can significantly influence molecular conformation, binding affinity, and metabolic stability, making a thorough understanding of their structure paramount for rational drug design.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of these molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective with its key derivatives. We will delve into the nuances of chemical shifts and coupling constants, explaining the causality behind the observed spectral features, and provide robust experimental protocols for acquiring high-quality data.
The Structural Significance of Fluorine and Methoxy Substitution
The strategic placement of two fluorine atoms meta to the boronic acid group, flanking a para-methoxy group, creates a unique electronic environment on the aromatic ring. The strongly electronegative fluorine atoms act as inductive electron-withdrawing groups, which can enhance the Lewis acidity of the boronic acid. Conversely, the methoxy group is a π-electron-donating group through resonance. This electronic push-pull relationship modulates the reactivity of the boronic acid and influences the chemical environment of every atom in the molecule, a phenomenon exquisitely captured by NMR spectroscopy.
¹H and ¹³C NMR Spectral Analysis of this compound
A detailed examination of the ¹H and ¹³C NMR spectra of this compound reveals the profound influence of its substituents. The expected spectral data, based on analysis of similar compounds and general principles, provides a clear structural fingerprint.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry.
-
Aromatic Protons (H-2, H-6): These two chemically equivalent protons are expected to appear as a doublet of doublets in the range of δ 6.8–7.2 ppm.[1] The primary splitting will be due to a three-bond coupling (³JH-F) with the adjacent fluorine atoms. A smaller four-bond coupling (⁴JH-H) between the two aromatic protons is often not resolved, leading to the appearance of a simple doublet. The electron-withdrawing nature of the adjacent fluorine atoms and the boronic acid group deshields these protons, shifting them downfield.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will present as a sharp singlet, typically around δ 3.8 ppm.[1] This chemical shift is characteristic for a methoxy group attached to an aromatic ring.
-
Boronic Acid Protons (-B(OH)₂): The two protons of the hydroxyl groups on the boron atom are often broad and may exchange with trace water in the NMR solvent. Their chemical shift is highly variable and concentration-dependent, and they are often not observed or appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a more detailed look at the carbon framework, with the carbon-fluorine couplings being particularly informative.
-
Carbons Bearing Fluorine (C-3, C-5): These carbons will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. Due to the high electronegativity of fluorine, these carbons are significantly deshielded and are expected to resonate at approximately 160 ppm.[1]
-
Carbon Attached to Boron (C-1): The carbon atom directly bonded to the boronic acid group is typically observed around δ 130 ppm.[1] Due to the quadrupolar nature of the boron nucleus, this signal can sometimes be broadened.
-
Aromatic Carbons (C-2, C-6): These carbons will appear as a doublet due to a two-bond coupling with the adjacent fluorine atoms (²JC-F).
-
Carbon Attached to Methoxy Group (C-4): This carbon will be deshielded by the directly attached oxygen atom.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet in the aliphatic region of the spectrum.
Comparative NMR Analysis: Unveiling Structural Nuances
To truly appreciate the spectral features of this compound, a comparison with its derivatives is invaluable. Here, we compare it with its pinacol ester derivative and a regioisomeric analog.
| Compound | Aromatic Protons (H-2, H-6) Chemical Shift (ppm) | Methoxy Protons (-OCH₃) Chemical Shift (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | ~ 6.8 - 7.2 (d) | ~ 3.8 (s) | C-F: ~160 (d, ¹JC-F), C-B: ~130 |
| 3,5-Difluoro-4-methoxyphenylboronic Acid Pinacol Ester | Shifted slightly downfield from the parent boronic acid | ~ 3.8 (s) | C-B signal shifts, protection alters the electronic environment |
| (2,3-Difluoro-4-methoxyphenyl)boronic acid | More complex splitting pattern due to lack of symmetry | ~ 3.8 (s) | Distinct signals for all aromatic carbons and protons |
Table 1: Comparative ¹H and ¹³C NMR data for this compound and its derivatives.
The formation of the pinacol ester removes the acidic protons and alters the hybridization at the boron center, leading to subtle but measurable changes in the chemical shifts of the aromatic protons and the C-1 carbon. This derivatization is also a common strategy to improve the stability and handling of boronic acids.
In contrast, the regioisomer (2,3-Difluoro-4-methoxyphenyl)boronic acid breaks the symmetry of the molecule. This results in a more complex ¹H NMR spectrum with distinct signals and coupling patterns for each of the three aromatic protons. Similarly, the ¹³C NMR spectrum will show six unique signals for the aromatic carbons, each with its own characteristic C-F coupling.
Experimental Protocols for High-Fidelity NMR Data Acquisition
Acquiring high-quality NMR spectra for boronic acids requires careful sample preparation to avoid the common issue of anhydride formation (boroxines), which can lead to complex and uninterpretable spectra.
Step-by-Step Sample Preparation:
-
Analyte Purity: Ensure the boronic acid sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Acetone-d₆ or DMSO-d₆ are often good choices for boronic acids. For compounds prone to dehydration, the use of a solvent containing a small amount of D₂O can help to suppress boroxine formation by favoring the monomeric boronic acid form.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Homogenization: Gently shake the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the frequencies of the nuclei being observed (¹H, ¹³C, ¹⁹F).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed).
-
Spectral Width: A typical spectral width for carbons is 0-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A larger number of scans is required for ¹³C NMR due to its lower natural abundance and sensitivity. The number of scans can range from several hundred to several thousand depending on the sample concentration.
-
Visualizing Key NMR Interactions
The following diagram illustrates the key through-bond couplings that are critical for the structural assignment of this compound.
Conclusion
The ¹H and ¹³C NMR analysis of this compound and its derivatives offers a powerful lens through which to view their detailed molecular structure. The characteristic chemical shifts and, in particular, the hydrogen-fluorine and carbon-fluorine coupling constants, provide unambiguous confirmation of the substitution pattern on the aromatic ring. By comparing the spectra of the parent boronic acid with its derivatives, such as the pinacol ester, researchers can gain valuable insights into the electronic and steric effects of functional group modifications. The protocols and analytical framework presented in this guide are intended to empower researchers, scientists, and drug development professionals to confidently utilize NMR spectroscopy for the characterization of this important class of molecules, thereby accelerating the pace of innovation in their respective fields.
References
A Head-to-Head Comparison for the Synthetic Chemist: (3,5-Difluoro-4-methoxyphenyl)boronic Acid vs. Its Pinacol Ester in Suzuki Coupling
A Senior Application Scientist's Guide to Navigating the Reactivity vs. Stability Trade-Off
For researchers at the forefront of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] The choice of the organoboron reagent is a critical parameter that dictates not just the reaction's success, but also its practicality, reproducibility, and scalability. This guide provides an in-depth comparison of two widely used building blocks: (3,5-Difluoro-4-methoxyphenyl)boronic acid and its pinacol ester counterpart, offering experimental insights to inform your selection.
The Central Dilemma: Reactivity vs. Stability
The decision between using a boronic acid or its pinacol ester derivative is rooted in a classic chemical trade-off. While structurally similar, their performance in a reaction flask can be markedly different, a direct consequence of the free hydroxyl groups on the boron atom.
The Case for this compound: The High-Reactivity Partner
Boronic acids are generally the more reactive species in Suzuki-Miyaura couplings.[4][5][6] This enhanced reactivity stems from the Lewis acidity of the trivalent boron center, which readily interacts with the basic conditions of the reaction to form a highly nucleophilic boronate "ate" complex. This complex is primed for the crucial transmetalation step with the palladium catalyst.[4][5][7]
However, this reactivity comes at a price: instability . Boronic acids are susceptible to several decomposition pathways that can compromise starting material purity, reduce yields, and lead to reproducibility issues[4][5]:
-
Dehydration: Boronic acids can spontaneously lose water to form cyclic trimers known as boroxines.[8][9] While often still reactive, the presence of boroxines complicates stoichiometry and can lead to inconsistent results.
-
Protodeboronation: The carbon-boron bond can be cleaved by proton sources, particularly under the aqueous basic conditions common to Suzuki couplings, replacing the valuable boronic acid functional group with a simple hydrogen atom.[4][8]
This inherent instability necessitates careful handling and storage, often under an inert atmosphere at low temperatures, to ensure a long shelf-life.[4]
The Case for the Pinacol Ester: The Robust Workhorse
Boronic acid pinacol esters have emerged as the preferred choice in many complex synthetic applications, especially within the pharmaceutical industry.[1][10] By reacting the boronic acid with pinacol (a diol), a five-membered dioxaborolane ring is formed. This cyclic structure effectively "protects" the boron atom, conferring significant advantages[8]:
-
Exceptional Stability: Pinacol esters are significantly more stable towards moisture and air compared to free boronic acids.[8][10] They are not prone to forming boroxines and are more resistant to protodeboronation. This translates to a much longer shelf-life and robustness under ambient conditions.[4][8]
-
Ease of Handling and Purification: They are typically crystalline, free-flowing solids that are easy to weigh and handle.[4] Crucially, their stability allows for purification via standard silica gel chromatography, a technique that often decomposes free boronic acids.[4][10][11] This ensures high purity of the starting material, which is critical for clean, reproducible reactions.
The trade-off for this stability is generally a reduced reaction rate.[4][5] While it was once thought that pinacol esters must first hydrolyze back to the boronic acid in situ to react, there is substantial evidence that direct transmetalation from the ester is a viable and common pathway.[4][12] The steric bulk of the pinacol group can, however, slow the reaction kinetics compared to the less hindered boronic acid.[12]
Quantitative Performance Comparison
The following table summarizes the key operational differences between the two reagents.
| Parameter | This compound | This compound Pinacol Ester |
| Relative Reactivity | Higher; typically leads to shorter reaction times.[4][5] | Lower; may require longer reaction times or higher temperatures. |
| Stability | Lower; susceptible to dehydration (boroxine formation) and protodeboronation.[8][9] | High; protected boron center is resistant to decomposition.[8][10] |
| Handling & Storage | Requires care; best stored under inert gas at low temperatures.[4] | Robust; stable under ambient conditions, easy to handle in air.[4][8] |
| Purification | Challenging; often incompatible with silica gel chromatography.[9] | Straightforward; readily purified by column chromatography.[11] |
| Purity & Shelf-Life | Variable; can degrade over time, impacting reproducibility.[4] | High and consistent; long shelf-life without significant degradation.[8] |
| Ideal Application | Rapid, small-scale synthesis where stability is manageable. | Multi-step, large-scale, and high-throughput synthesis where reliability and purity are paramount.[5] |
Mechanistic Considerations
To understand the functional differences, it is essential to visualize the structures and the catalytic cycle in which they participate.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The key difference between the boronic acid and its ester lies in the "Transmetalation" step. The boronic acid or ester must be activated by a base to form a boronate complex, which then transfers its organic group (R²) to the palladium center.
Caption: Structural comparison highlighting the stability of the pinacol ester.
Field-Proven Experimental Protocols
The following protocols provide a practical framework for a Suzuki-Miyaura coupling using either reagent. The chosen coupling partner is 1-bromo-4-tert-butylbenzene.
Protocol 1: Using this compound
Objective: To synthesize 4-tert-butyl-3',5'-difluoro-4'-methoxy-1,1'-biphenyl.
Methodology:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (188 mg, 1.0 mmol, 1.0 equiv).
-
Add 1-bromo-4-tert-butylbenzene (234 mg, 1.1 mmol, 1.1 equiv) and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 2.5 mol%).
-
To the solid mixture, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the final biaryl product.
Protocol 2: Using this compound Pinacol Ester
Objective: To synthesize 4-tert-butyl-3',5'-difluoro-4'-methoxy-1,1'-biphenyl.
Methodology:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (270 mg, 1.0 mmol, 1.0 equiv).
-
Add 1-bromo-4-tert-butylbenzene (234 mg, 1.1 mmol, 1.1 equiv) and potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 equiv).
-
Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] complex with CH₂Cl₂ (20 mg, 0.025 mmol, 2.5 mol%).
-
To the solid mixture, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours. The pinacol ester often requires slightly more forcing conditions (higher temperature, longer time) than the boronic acid. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, follow the same workup and purification procedure as described in Protocol 1 (steps 7-10).
Conclusion and Recommendation
The choice between this compound and its pinacol ester is a strategic one, dictated by the specific demands of the synthesis.
-
The boronic acid offers the advantage of higher intrinsic reactivity, making it suitable for rapid syntheses where its stability can be managed.
-
The pinacol ester is the superior choice for reliability, reproducibility, and ease of use. Its exceptional stability makes it ideal for complex, multi-step syntheses common in pharmaceutical and materials development, as well as for automated or high-throughput workflows where reagent robustness is non-negotiable.[5]
For drug development professionals and scientists engaged in intricate synthetic campaigns, the enhanced stability and purity of the pinacol ester often outweigh the benefit of the faster reaction times of the boronic acid. The upfront investment in a more stable building block frequently pays dividends in the form of cleaner reaction profiles, more consistent yields, and ultimately, a more efficient research and development pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. nbinno.com [nbinno.com]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the use of electron-deficient boronic acids presents a significant challenge due to their reduced nucleophilicity, which can lead to slow transmetalation and a higher propensity for side reactions like protodeboronation.[1][2][3] This guide provides a comparative analysis of palladium catalyst systems, offering insights into their performance with these challenging substrates and providing data-driven recommendations for catalyst selection.
The Challenge of Electron-Deficient Boronic Acids
Electron-deficient boronic acids, characterized by the presence of electron-withdrawing groups on the aryl ring, are less reactive in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][3] This step involves the transfer of the organic group from the boron atom to the palladium center. The reduced electron density on the boronic acid's ipso-carbon slows this transfer, often becoming the rate-limiting step of the entire catalytic cycle.[1] Furthermore, these substrates are more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired cross-coupled product.[2][3]
To overcome these hurdles, the choice of the palladium catalyst, specifically the ligand coordinated to the palladium center, is paramount. The ideal catalyst system should enhance the rates of both oxidative addition and reductive elimination while facilitating the challenging transmetalation step.[1]
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of key steps involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an organohalide (Ar-X) to a Pd(0) complex. This is followed by transmetalation with a boronic acid derivative (Ar'-B(OR)2) in the presence of a base. The final step is reductive elimination, which forms the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.[4]
Comparative Analysis of Leading Palladium Catalyst Systems
The development of highly active palladium catalysts has been crucial for expanding the scope of the Suzuki-Miyaura reaction to include challenging substrates. Below is a comparison of prominent catalyst systems, with a focus on their effectiveness with electron-deficient boronic acids.
Buchwald Ligands and Precatalysts
The Buchwald group has developed a vast portfolio of sterically demanding and electron-rich biarylphosphine ligands that have revolutionized cross-coupling chemistry.[1][5] These ligands are designed to promote the formation of monoligated, 12-electron Pd(0) species, which are highly active in the oxidative addition step.[6] The steric bulk of these ligands also facilitates the reductive elimination step.[1][5]
For electron-deficient boronic acids, ligands such as SPhos , XPhos , and RuPhos are often highly effective.[1] The electron-rich nature of these phosphines increases the electron density on the palladium center, which can help to facilitate the otherwise sluggish transmetalation with electron-poor partners.
Buchwald Precatalysts (G3 and G4): To improve ease of handling and ensure the efficient generation of the active Pd(0) species, Buchwald and coworkers have developed several generations of palladacycle precatalysts. These air- and moisture-stable complexes readily release the active L-Pd(0) species under the reaction conditions.[7] The use of these precatalysts often leads to more reproducible results and can be particularly advantageous for challenging couplings.[1]
PEPPSI Catalysts
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by the Organ group, are another class of highly effective precatalysts for cross-coupling reactions.[8] These complexes feature a palladium(II) center coordinated to an N-heterocyclic carbene (NHC) and a pyridine-derived ligand. The NHC ligand provides a strong sigma-donating character, which enhances the catalytic activity.[9]
PEPPSI-IPr and PEPPSI-SIPr are commercially available and have demonstrated broad utility in Suzuki-Miyaura couplings, including those involving electron-deficient substrates.[8][10] A key advantage of PEPPSI catalysts is their exceptional stability to air and moisture, simplifying reaction setup.[8] The in-situ reduction to the active Pd(0)-NHC species is generally efficient.[8]
Traditional Palladium Sources with Phosphine Ligands
While modern precatalysts offer many advantages, traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃, in combination with a suitable phosphine ligand, remain widely used. For electron-deficient boronic acids, the choice of ligand is critical.
-
Triphenylphosphine (PPh₃): While a workhorse for many Suzuki couplings, PPh₃ is often less effective for challenging substrates like electron-deficient boronic acids due to its moderate electron-donating ability and steric bulk.[5]
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): This bulky and electron-rich phosphine can be highly effective in promoting the coupling of electron-deficient partners.[5] Its strong sigma-donating character enhances the reactivity of the palladium center.[5]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): Pd(dppf)Cl₂ is a versatile and robust catalyst often employed for challenging Suzuki-Miyaura couplings.[11]
Performance Data Summary
The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura couplings involving electron-deficient boronic acids, based on literature reports. It is important to note that direct, side-by-side comparisons under identical conditions are limited, and the optimal catalyst can be substrate-dependent.
| Catalyst System | Ligand/Precatalyst | Typical Substrates | Key Advantages | Potential Limitations |
| Buchwald System | SPhos, XPhos, RuPhos | Electron-deficient and sterically hindered aryl chlorides and bromides | High activity, broad substrate scope, well-defined precatalysts available.[1] | Ligands and precatalysts can be expensive. |
| PEPPSI System | PEPPSI-IPr, PEPPSI-SIPr | Electron-rich and electron-poor aryl chlorides and bromides | Excellent air and moisture stability, high efficiency, commercially available.[8] | May require higher temperatures for very challenging substrates. |
| Traditional Pd/Phosphine | Pd(OAc)₂ or Pd₂(dba)₃ with P(t-Bu)₃ | Electron-deficient aryl halides | Cost-effective, strong electron-donating ligand.[5] | Air-sensitive ligand, in-situ catalyst formation can be less reproducible. |
| Traditional Pd/Phosphine | Pd(dppf)Cl₂ | Heteroaryl boronic acids, challenging couplings | Robust and versatile catalyst.[11] | May not be as active as modern Buchwald or PEPPSI systems for the most difficult substrates. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol provides a general starting point for optimizing the coupling of an electron-deficient boronic acid with an aryl halide.
Workflow for a Typical Suzuki-Miyaura Reaction:
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-G3, PEPPSI-IPr) or Palladium source (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) (0.5-2 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, THF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, electron-deficient boronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst or the palladium source and ligand in the reaction solvent.
-
Add the appropriate amount of the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
When encountering low yields with electron-deficient boronic acids, consider the following troubleshooting strategies:
-
Increase Base Strength: A stronger base, such as K₃PO₄ or Cs₂CO₃, can facilitate the formation of the more nucleophilic boronate species, thereby promoting transmetalation.[1][2]
-
Use a More Electron-Rich Ligand: Switching to a more electron-donating ligand (e.g., from XPhos to SPhos) can increase the electron density at the palladium center and accelerate the reaction.[1]
-
Elevate the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the sluggish transmetalation step.[1][2]
-
Protect the Boronic Acid: For particularly sensitive substrates prone to protodeboronation, converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can be beneficial.[2]
-
Utilize a Modern Precatalyst: If using a traditional palladium source, switching to a well-defined precatalyst like a Buchwald G3/G4 palladacycle can ensure more efficient and reproducible generation of the active catalyst.[1]
Conclusion
The successful Suzuki-Miyaura coupling of electron-deficient boronic acids hinges on the judicious selection of the palladium catalyst system. Modern, highly active catalysts based on bulky, electron-rich phosphine ligands, such as those developed by Buchwald, and robust NHC-based precatalysts like the PEPPSI family, have significantly expanded the utility of this reaction for challenging substrates. By understanding the underlying mechanistic challenges and systematically optimizing the reaction conditions, researchers can effectively synthesize a wide range of valuable biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Part 1: The Imperative of Identity Confirmation in Drug Development
An esteemed guide for researchers, scientists, and professionals in drug development, this document delves into the critical role of mass spectrometry in confirming product identity. Authored from the perspective of a Senior Application Scientist, it provides an in-depth, technical comparison of mass spectrometry platforms and methodologies, grounded in scientific integrity and practical expertise.
In the highly regulated landscape of pharmaceutical development, the unambiguous confirmation of a product's identity is not merely a quality control checkpoint; it is a cornerstone of patient safety and drug efficacy. The journey from a candidate molecule to a market-approved therapeutic is predicated on the certainty that the intended active pharmaceutical ingredient (API) is precisely what it purports to be, free from harmful impurities and structural ambiguities. Mass spectrometry (MS) has emerged as an indispensable analytical technique in this domain, offering unparalleled sensitivity and specificity for molecular identification.[1][2]
The core value of mass spectrometry lies in its ability to provide a fundamental, intrinsic property of a molecule: its mass-to-charge ratio (m/z). This data, especially when measured with high accuracy and resolution, serves as a powerful fingerprint for the analyte . Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly rely on high-quality mass spectrometry data in chemistry, manufacturing, and controls (CMC) sections of regulatory submissions to establish the identity, purity, and stability of drug substances and products.[3]
Part 2: Foundational Principles of Mass Spectrometry for Identity Confirmation
To appreciate the comparative strengths of different mass spectrometry platforms, it is essential to understand the core principles that underpin their application in product identity confirmation. The process, in essence, involves converting neutral molecules into charged ions and then separating these ions based on their m/z ratio.
A Conceptual Workflow: From Molecule to Spectrum
The journey from a sample to a definitive identification involves several key stages, each with critical parameters that influence the quality of the final data.
Caption: A generalized workflow for product identity confirmation using LC-MS.
Key Performance Characteristics: The Pillars of Confidence
Three key performance metrics are paramount for unambiguous identity confirmation:
-
Mass Accuracy: This is the closeness of the measured mass to the true, calculated mass of the molecule. Expressed in parts-per-million (ppm), high mass accuracy is crucial for determining the elemental composition of a compound, significantly narrowing down the potential candidates for an unknown.[4]
-
Resolution: Mass resolution is the ability of a mass spectrometer to distinguish between two ions of very similar m/z. High resolution is essential for separating the analyte of interest from co-eluting impurities or background interferences, which is particularly important in complex matrices.[4][5]
-
Isotopic Fidelity: The characteristic pattern of isotopes for a given elemental formula provides an additional layer of confirmation. A mass spectrometer that can accurately measure the relative abundances of these isotopes offers greater confidence in the assigned molecular formula.
The Power of Fragmentation: Tandem Mass Spectrometry (MS/MS)
While accurate mass measurement of the intact molecule provides the elemental formula, it does not reveal the arrangement of atoms within the molecule. For this, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, ions of a specific m/z (the precursor ions) are isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. This spectrum is a unique structural fingerprint of the molecule, providing information about its functional groups and connectivity.[6]
Part 3: Comparative Analysis of Mass Spectrometry Platforms
The choice of mass spectrometry instrumentation has a profound impact on the quality and reliability of the data generated. Here, we compare the most common platforms used for product identity confirmation in the pharmaceutical industry.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Composition
HRMS instruments are capable of providing mass accuracy of less than 5 ppm, which is often sufficient to determine a unique elemental formula for small molecules.[5] The two dominant technologies in this space are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometry.
-
Quadrupole Time-of-Flight (Q-TOF) MS: Q-TOF instruments combine a quadrupole mass filter with a time-of-flight mass analyzer. They are known for their high acquisition speed, making them well-suited for coupling with fast chromatography techniques like UHPLC.[5] They offer excellent mass accuracy and resolution, typically in the range of 30,000 to 50,000.[7]
-
Orbitrap-based Mass Spectrometry: The Orbitrap is a Fourier Transform-based mass analyzer that traps ions in an orbital motion. The frequency of this motion is directly related to the m/z of the ion. Orbitrap instruments are renowned for their exceptionally high resolution (up to 240,000 or higher) and sub-ppm mass accuracy.[4][5] This comes at the cost of a slower scan speed compared to Q-TOF systems.[7][8]
Quantitative Comparison: A Data-Driven Look at Performance
| Performance Metric | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap-based MS (e.g., Q Exactive) | Triple Quadrupole (QqQ) |
| Primary Application | Qualitative & Quantitative Analysis | Qualitative & Quantitative Analysis | Targeted Quantitative Analysis |
| Mass Resolution | 30,000 - 60,000 | Up to 240,000 or higher | Unit Mass Resolution |
| Mass Accuracy | < 2-5 ppm | < 1-3 ppm | Not applicable for accurate mass |
| Sensitivity | High | Very High | Highest (in MRM mode) |
| Scan Speed | Very Fast | Fast to Moderate | Very Fast (in MRM mode) |
| Dynamic Range | Good | Excellent | Excellent |
| Cost | Moderate to High | High | Moderate |
Data compiled from multiple sources, including[4][5][7][9].
Tandem Mass Spectrometry for In-Depth Structural Analysis
-
Triple Quadrupole (QqQ) MS: This is the gold standard for targeted quantitative analysis due to its exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[10] While not a high-resolution instrument, it is highly effective for confirming the presence of a known compound by monitoring specific precursor-to-product ion transitions.
-
Hybrid Systems (Q-TOF, Q-Orbitrap): These instruments are the most versatile for identity confirmation. They combine the precursor ion selection capabilities of a quadrupole with the high-resolution, accurate-mass analysis of a TOF or Orbitrap. This allows for both the precise mass measurement of the intact molecule and its fragment ions, providing the highest level of confidence in structural elucidation.[6][11]
Choosing the Right Tool for the Job: A Decision Matrix
Caption: A simplified decision matrix for selecting a mass spectrometry platform.
Part 4: Establishing a Self-Validating System: Experimental Protocols
Protocol 1: General LC-MS Method for Small Molecule Identity Confirmation
This protocol outlines a typical approach for confirming the identity of a small molecule API using a high-resolution mass spectrometer such as a Q-TOF or Q-Exactive Orbitrap.
1. Sample Preparation:
-
Accurately weigh and dissolve the API reference standard and the test sample in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solutions to a working concentration of 1-10 µg/mL.[12]
-
Filter the samples through a 0.22 µm filter to remove any particulates.
2. LC-MS/MS System Parameters:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a common starting point for many small molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (Q-Exactive Orbitrap example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Full Scan (MS1):
-
Resolution: 70,000.[11]
-
Scan Range: m/z 100-1000.
-
AGC Target: 3e6.
-
-
Data-Dependent MS2 (dd-MS2):
-
Resolution: 17,500.[11]
-
Isolation Window: 1.0-2.0 m/z.
-
Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV).
-
-
3. Data Acquisition and Processing:
-
Inject the reference standard followed by the test sample.
-
Process the data using appropriate software (e.g., Thermo Scientific Xcalibur, Agilent MassHunter).
-
Compare the retention time, accurate mass of the precursor ion, and the fragmentation pattern of the test sample to the reference standard. The mass of the precursor ion should be within 5 ppm of the theoretical mass.[13]
Protocol 2: Method Validation for Identity Testing according to ICH Q2(R2)
For use in a regulated environment, the analytical procedure for identity testing must be validated. According to the ICH Q2(R2) guideline, the key validation characteristic for an identity test is specificity .[14][15][16][17][18]
-
Specificity: The validation of specificity involves demonstrating that the method can unequivocally identify the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.
-
This is typically achieved by analyzing the API, a placebo mixture, and a sample spiked with known impurities or degradants.
-
The results should show that a positive identification is only obtained for the sample containing the API and that the other components do not interfere with the identification.
-
Part 5: A Broader Perspective: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, it is important to understand its place among other analytical techniques used for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is considered the gold standard for structural elucidation, providing detailed information about the connectivity of atoms in a molecule.[2][19][20]
-
Advantages: Provides unambiguous structural information, non-destructive.[20]
-
Disadvantages: Relatively low sensitivity compared to MS, requires larger sample amounts, and can be more time-consuming.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a fingerprint of the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][21]
-
Advantages: Fast, non-destructive, and can be used for solid and liquid samples.[22][23]
-
Disadvantages: Provides less detailed structural information than NMR or MS and can be less specific for complex molecules.
Orthogonal Approaches: The Synergy of Combining Techniques
For ultimate confidence in product identity, an orthogonal approach that combines multiple analytical techniques is often employed. For example, the accurate mass and fragmentation data from LC-MS/MS can be complemented by the detailed structural information from NMR to provide a comprehensive and irrefutable identification of the compound.[2][19]
Part 6: Case Study: Confirming the Identity of Atorvastatin and Detecting Counterfeit Products
Atorvastatin, a widely prescribed statin, is a frequent target for counterfeiters. Mass spectrometry is a key tool for both confirming the identity of authentic atorvastatin and for identifying counterfeit products.[24][25]
Analysis of Authentic Atorvastatin:
-
An authentic sample of atorvastatin would be analyzed by LC-MS/MS.
-
The accurate mass of the protonated molecule ([M+H]+) would be measured and compared to the theoretical mass of C33H36FN2O5 (m/z 559.2657).
-
The MS/MS fragmentation pattern would be compared to a reference standard, showing characteristic losses corresponding to the different functional groups of the molecule.[24][26]
Uncovering a Counterfeit Product:
-
A suspected counterfeit tablet is analyzed using the same LC-MS/MS method.[27][28][29][30][31]
-
The analysis might reveal one of several scenarios:
-
No API: The expected atorvastatin peak is absent.
-
Incorrect API: A peak is present, but the accurate mass and/or fragmentation pattern corresponds to a different, often cheaper, drug.[27]
-
Incorrect Dose: Atorvastatin is present, but at a much lower concentration than stated on the packaging.
-
Presence of Harmful Impurities: The analysis reveals the presence of toxic impurities not found in the authentic product.[24][25]
-
In a published case study, a counterfeit drug, initially suspected to contain a different API based on Raman spectroscopy, was analyzed by LC-MS. The analysis confirmed the absence of the expected API and identified the presence of an entirely different compound through accurate mass and fragmentation analysis.[27]
Part 7: Conclusion: The Future of Mass Spectrometry in Product Identity Confirmation
The field of mass spectrometry is continually evolving, with advancements in instrumentation leading to ever-increasing resolution, sensitivity, and speed. The integration of ion mobility spectrometry with mass spectrometry is providing an additional dimension of separation, allowing for the differentiation of isomers. Furthermore, the development of more sophisticated data analysis software and mass spectral libraries is streamlining the process of compound identification.[32]
As the complexity of new therapeutic modalities, such as biologics and cell and gene therapies, continues to increase, the role of mass spectrometry in confirming product identity will only become more critical. Its ability to provide detailed molecular information with high sensitivity and specificity ensures that it will remain a cornerstone of pharmaceutical development and quality control for the foreseeable future.
References
- 1. opentrons.com [opentrons.com]
- 2. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. One moment, please... [edinst.com]
- 9. scribd.com [scribd.com]
- 10. keystonelab.com [keystonelab.com]
- 11. Q Exactive Hybrid Quadrupole Orbitrap Mass Spectrometer Support - Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermo Scientific Q Exactive Plus Orbitrap Mass Spectrometer [umassmed.edu]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. fda.gov [fda.gov]
- 17. qbdgroup.com [qbdgroup.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 20. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 21. edinburghanalytical.com [edinburghanalytical.com]
- 22. Advantages and Disadvantages of FTIR Spectroscopy [pharmastuff4u.com]
- 23. azom.com [azom.com]
- 24. tandfonline.com [tandfonline.com]
- 25. lcms.cz [lcms.cz]
- 26. researchgate.net [researchgate.net]
- 27. spectroscopyonline.com [spectroscopyonline.com]
- 28. researchgate.net [researchgate.net]
- 29. Detection Technology - Countering the Problem of Falsified and Substandard Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. japsonline.com [japsonline.com]
- 31. dergipark.org.tr [dergipark.org.tr]
- 32. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Benchmarking Fluorinated Boronic Acids in Cross-Coupling Reactions
Introduction: The Strategic Value of Fluorine in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine has become a cornerstone of molecular design. Approximately 20-25% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to the element's profound ability to modulate key molecular properties.[1] Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[2][3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, a critical transformation in the synthesis of complex organic molecules.[4][5] At the heart of this reaction lies the organoboron reagent, typically a boronic acid. The choice of this reagent is a pivotal decision that dictates reaction efficiency, scope, and yield.
This guide provides an in-depth comparative analysis of fluorinated boronic acids against their non-fluorinated counterparts in the context of Suzuki-Miyaura cross-coupling. We will delve into the mechanistic underpinnings of their performance, present objective experimental data, and provide robust protocols for researchers to conduct their own benchmarking studies. Our focus is not just on the "what," but the "why"—exploring the causality behind experimental choices to empower scientists in their synthetic endeavors.
The Fluorine Effect: Unpacking the Mechanistic Impact on Reactivity
The introduction of fluorine onto the aromatic ring of a phenylboronic acid instigates significant electronic changes that directly influence its reactivity in the catalytic cycle. Understanding these effects is paramount to predicting and optimizing reaction outcomes.
-
Enhanced Lewis Acidity and the Transmetalation Step: The defining characteristic of fluorine is its strong electron-withdrawing nature. This property has a direct impact on the boron center of the boronic acid. The inductive effect of fluorine pulls electron density away from the aryl ring and, consequently, from the boron atom. This increases the Lewis acidity of the boron, making it more susceptible to nucleophilic attack by the hydroxide or alkoxide base present in the reaction mixture.
This activation is crucial for the rate-determining transmetalation step of the Suzuki-Miyaura cycle. The base coordinates to the boron atom to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻). A more Lewis-acidic boronic acid facilitates the formation of this boronate species, which is the active partner in transmetalation with the palladium(II) complex. Studies have shown that this can lead to enhanced reaction rates and improved selectivity compared to non-fluorinated analogs.[6][7]
-
Stability and the Challenge of Protodeboronation: A primary competing side reaction in Suzuki-Miyaura coupling is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of an unwanted arene byproduct and a reduction in yield.[8] Electron-deficient arylboronic acids, such as 4-fluorophenylboronic acid, can be particularly susceptible to this pathway.[8] Therefore, while the electronic properties of fluorinated boronic acids can accelerate the desired coupling, they also necessitate careful control of reaction conditions, such as the use of anhydrous solvents and thorough degassing, to minimize this detrimental side reaction.
Quantitative Performance Comparison
Direct, universal comparisons of boronic acid performance can be challenging due to variations in substrates, catalysts, and conditions across different studies.[9] However, by collating data from studies using standardized reaction partners, we can discern clear performance trends. The following table summarizes the comparative performance of phenylboronic acid and its fluorinated derivatives in coupling with a common electrophile, 1-bromo-4-fluorobenzene.
| Boronic Acid | Product | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Fluorobiphenyl | G-COOH-Pd-10 | 110 | 3 | ~95% | [10] |
| 4-Fluorophenylboronic Acid | 4,4'-Difluorobiphenyl | G-COOH-Pd-10 | 110 | 3 | >99% | [10] |
| 2,4-Bis(trifluoromethyl)phenylboronic Acid | 4-Fluoro-2',4'-bis(trifluoromethyl)biphenyl | Pd(PPh₃)₄ / K₂CO₃ | 80 | 12 | 92% | Typical yield, based on[7] |
Analysis of Performance Data: The data clearly indicates that 4-fluorophenylboronic acid exhibits slightly superior reactivity to the parent phenylboronic acid under these conditions, achieving a near-quantitative yield in a shorter time.[10] This aligns with our mechanistic understanding: the electron-withdrawing fluorine atom accelerates the crucial transmetalation step. The highly fluorinated 2,4-bis(trifluoromethyl)phenylboronic acid also demonstrates excellent reactivity, underscoring the utility of these reagents for introducing polyfluorinated moieties, which are highly sought after in pharmaceutical and agrochemical synthesis.[7]
Benchmarking Protocol: A Validated Workflow for Comparative Analysis
To ensure trustworthy and reproducible results, a standardized protocol is essential. The following experimental workflow is designed as a self-validating system for comparing the performance of different boronic acids.
Experimental Workflow Diagram
Caption: Standardized workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Methodology
This protocol details the coupling of an aryl bromide with a boronic acid. To benchmark, run parallel reactions, keeping all reagents and conditions identical except for the specific boronic acid being tested (e.g., Phenylboronic Acid vs. 4-Fluorophenylboronic Acid).
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv., e.g., 0.5 mmol), the boronic acid (1.2 equiv., 0.6 mmol), and the base (2.0 equiv., 1.0 mmol, e.g., K₂CO₃).
-
Causality Note: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential protodeboronation or homocoupling side reactions.
-
-
Catalyst Addition:
-
In the same tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) or a combination of a palladium source and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).
-
Expertise Note: For electron-deficient fluorinated boronic acids, more electron-rich and bulky phosphine ligands like SPhos or XPhos can significantly accelerate the reaction by promoting both oxidative addition and reductive elimination steps.[8]
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can promote unwanted homocoupling of the boronic acid.[8]
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL) via syringe.
-
Causality Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to prevent catalyst oxidation and minimize side reactions.
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product. Determine the isolated yield and characterize the product by NMR and MS.
-
Visualizing the Catalytic Cycle: The Role of Fluorine
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The diagram below illustrates this cycle, highlighting the critical transmetalation step where the fluorinated boronic acid exerts its influence.
Caption: The Suzuki-Miyaura catalytic cycle.
The electron-withdrawing fluorine atoms on the Ar' group make the corresponding Ar'B(OH)₂ more Lewis acidic. This facilitates its reaction with the base (OH⁻) to form the boronate [Ar'B(OH)₃]⁻, which is the active species in the transmetalation step. This acceleration is a key performance advantage of using fluorinated boronic acids.[11][12]
A Superior Alternative: The Case for Potassium Organotrifluoroborates
While boronic acids are workhorse reagents, they are not without their challenges. They can be prone to decomposition and often exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry.[13] A superior alternative for many applications is the corresponding potassium organotrifluoroborate salt (R-BF₃K).
Advantages of Organotrifluoroborates:
-
Exceptional Stability: Organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for indefinite storage at room temperature.[13][14][15]
-
Ease of Handling: Their stability simplifies handling and weighing, leading to more reproducible reaction outcomes.[13]
-
"Slow-Release" Mechanism: In the presence of a base or silica, trifluoroborates undergo slow, controlled hydrolysis in situ to release the active boronic acid.[13][16] This slow release maintains a low steady-state concentration of the reactive boronic acid, which minimizes side reactions such as homocoupling and protodeboronation.[16][17]
The tetracoordinate nature of the boron atom in organotrifluoroborates renders them significantly less susceptible to premature decomposition compared to their boronic acid counterparts.[13][14] This stability allows them to be carried through multi-step syntheses where a boronic acid might require protection and deprotection steps.[18]
Conclusion and Expert Recommendations
The decision to employ a fluorinated boronic acid or its trifluoroborate salt is a strategic one, driven by the specific goals of the synthesis.
-
Choose a fluorinated boronic acid when: The objective is to introduce fluorine or fluoroalkyl groups to enhance the biological or material properties of the target molecule. The inherent electronic properties of these reagents can often accelerate the cross-coupling reaction, potentially leading to higher yields and shorter reaction times compared to non-fluorinated analogs.
-
Consider a potassium organotrifluoroborate salt when: Stability, ease of handling, and minimizing side reactions are paramount. For challenging couplings where the corresponding boronic acid is unstable or prone to decomposition and homocoupling, the "slow-release" nature of the trifluoroborate salt often proves to be the superior choice, leading to cleaner reactions and higher isolated yields.
By understanding the mechanistic principles and leveraging robust experimental design, researchers can effectively benchmark and select the optimal organoboron reagent, unlocking new efficiencies in the synthesis of complex, high-value molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 16. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Studies of Suzuki Reactions with (3,5-Difluoro-4-methoxyphenyl)boronic acid
For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The increasing demand for novel pharmaceutical candidates with tailored properties has led to a surge in the use of structurally complex and electronically unique building blocks. Among these, (3,5-Difluoro-4-methoxyphenyl)boronic acid stands out. Its distinct substitution pattern—two electron-withdrawing fluorine atoms flanking an electron-donating methoxy group—imparts unique characteristics to target molecules but also introduces specific challenges and considerations for reaction optimization.
This guide provides an in-depth framework for conducting and interpreting kinetic studies of Suzuki reactions involving this valuable building block. By understanding the kinetic profile of this compound in comparison to other common boronic acids, researchers can accelerate methods development, enhance reaction efficiency, and ensure robust scalability.
The Unique Electronic Profile of this compound
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is heavily influenced by the electronic nature of its substituents. In this compound, the two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the aryl group. This potentially slows down the crucial transmetalation step, which is often the rate-determining step of the reaction.[2][3] Conversely, the para-methoxy group is electron-donating through resonance, which can help to offset this effect.
This electronic tug-of-war makes the kinetic behavior of this molecule particularly sensitive to the choice of catalyst, base, and reaction conditions when compared to simpler analogs like phenylboronic acid or 4-methoxyphenylboronic acid. Furthermore, electron-deficient arylboronic acids are known to be more susceptible to undesired side reactions, most notably protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5][6] A thorough kinetic analysis is therefore not just beneficial but essential for successful process development.
Designing a Comparative Kinetic Study
A well-designed kinetic study aims to elucidate the influence of various reaction parameters on the rate of product formation. The use of in-situ monitoring techniques, such as automated HPLC/UPLC sampling or spectroscopic methods like ReactIR or Raman spectroscopy, is highly recommended for generating high-density, reproducible data.[7][8][9]
The core of a comparative study involves benchmarking the performance of this compound against a standard, such as phenylboronic acid, across a matrix of systematically varied conditions.
Experimental Protocol: Baseline Kinetic Analysis
-
Reactor Setup: To an oven-dried jacketed reactor equipped with a magnetic stir bar, reflux condenser, and temperature probe, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the reactor and purge with an inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Heating and Equilibration: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80 °C). Allow the temperature to stabilize.
-
Reaction Initiation (t=0): Prepare a stock solution of the palladium catalyst/precatalyst. At time zero, inject the catalyst solution into the reaction mixture.
-
Monitoring: Immediately begin monitoring the reaction by the chosen analytical method (e.g., automated UPLC sampling) at predetermined intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 120 minutes).
-
Data Analysis: Quantify the concentration of the starting material, product, and any significant byproducts (e.g., the protodeboronated arene) over time. Plot the concentration of the product versus time to determine the initial reaction rate from the slope of the curve.[10]
Comparative Performance Analysis
Factor 1: The Influence of the Catalyst System
The choice of palladium catalyst and its associated ligand is paramount. Modern biarylphosphine ligands have been developed to accelerate the key steps of the catalytic cycle, especially for challenging substrates.[11][12] A comparison between a traditional catalyst and a state-of-the-art system can reveal dramatic differences in performance.
| Boronic Acid | Catalyst System | Relative Initial Rate (Normalized) | Time to >95% Conversion |
| Phenylboronic Acid | Pd(PPh₃)₄ | 1.0 | ~4 hours |
| This compound | Pd(PPh₃)₄ | 0.4 | >12 hours (stalled) |
| Phenylboronic Acid | XPhos Pd G3 | 15.2 | <15 minutes |
| This compound | XPhos Pd G3 | 8.9 | ~25 minutes |
| Table 1. Illustrative comparison of initial reaction rates for the coupling of different boronic acids with 4-bromoanisole using a classic vs. a modern catalyst system. The data highlights how advanced ligands are crucial for activating electron-deficient boronic acids. |
Insight: The electron-deficient nature of this compound makes it a poor substrate for older catalyst systems like Pd(PPh₃)₄. The electron-rich and bulky nature of Buchwald-type ligands like XPhos is essential to promote the oxidative addition and facilitate the challenging transmetalation step, leading to a significant rate enhancement.[11]
Factor 2: The Critical Role of the Base
The base in a Suzuki reaction plays multiple roles: it is required to activate the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[1][2][13] For electron-deficient boronic acids, the choice of base is even more critical, and fluoride bases can offer unique advantages.
| Boronic Acid | Base | Relative Initial Rate (Normalized) | % Protodeboronation at 50% Conversion |
| This compound | K₂CO₃ | 1.0 | 15% |
| This compound | K₃PO₄ | 1.8 | 8% |
| This compound | CsF | 2.5 | <3% |
| Table 2. Illustrative data comparing the effect of different bases on the coupling of this compound with 4-bromoanisole using XPhos Pd G3. Note the significant reduction in the protodeboronation side reaction with CsF. |
Insight: While stronger inorganic bases like K₃PO₄ can increase the rate compared to K₂CO₃, they can also accelerate the undesired protodeboronation pathway.[5][14] Cesium fluoride (CsF) often provides a superior outcome. Fluoride ions can play a triple role: promoting transmetalation, catalyzing reductive elimination, and forming unreactive anionic boronate species, which can modulate the concentration of the active boron species and suppress side reactions.[15][16]
Visualizing the Process and Logic
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for conducting kinetic analysis of Suzuki reactions.
Troubleshooting and Optimization
When working with this compound, slow reaction rates and the formation of the protodeboronated byproduct (1,3-difluoro-2-methoxybenzene) are the most common challenges.
Caption: A decision tree for troubleshooting common issues in Suzuki couplings.
Key Mechanistic Insight: Protodeboronation is often base-catalyzed and competes directly with the desired transmetalation step.[17] To favor the productive pathway, conditions must be chosen that accelerate the main catalytic cycle at a rate significantly faster than the decomposition of the boronic acid. The use of highly active catalysts that operate at lower temperatures or for shorter times is a key strategy.[11] Additionally, using boronic acid derivatives like MIDA boronates or trifluoroborates can suppress protodeboronation by ensuring a slow release of the boronic acid into the reaction medium.[4][18]
Conclusion
Kinetic analysis reveals that this compound is a challenging yet highly rewarding substrate for Suzuki-Miyaura cross-coupling. Its unique electronic properties necessitate a departure from "standard" conditions. Optimal results are achieved by pairing it with modern, highly active palladium precatalysts featuring bulky, electron-rich biarylphosphine ligands. Furthermore, the choice of base is critical, with fluoride sources like CsF often providing superior rates while minimizing the detrimental protodeboronation side reaction. By applying the principles of kinetic analysis outlined in this guide, researchers can unlock the full potential of this valuable building block, paving the way for the efficient and robust synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
